molecular formula C7H10O2 B2979503 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid CAS No. 131515-31-6

2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B2979503
CAS No.: 131515-31-6
M. Wt: 126.155
InChI Key: ZXUMFNBFVORNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.155. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)4-7-1-5(2-7)3-7/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUMFNBFVORNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131515-31-6
Record name 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Bicyclo[1.1.1]pentane in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can favorably modulate the properties of drug candidates is perpetual. Among the more recent and impactful entrants into this arena is the bicyclo[1.1.1]pentane (BCP) moiety. This compact, rigid, and three-dimensional structure has emerged as a highly effective bioisostere for commonly employed groups such as para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3] The strategic replacement of these traditional fragments with a BCP core has been demonstrated to confer a multitude of advantages, including enhanced aqueous solubility, improved metabolic stability, and a reduction in non-specific binding, all while maintaining or even improving target engagement.[4][5]

One of the exemplary molecules showcasing the potential of the BCP scaffold is 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid. This molecule serves as a fundamental building block for the synthesis of more complex drug candidates, and a thorough understanding of its intrinsic physicochemical properties is paramount for its effective utilization in drug design and development. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, supported by predicted data, and details field-proven experimental protocols for their determination.

Core Physicochemical Properties

A molecule's journey from a promising hit to a viable drug candidate is heavily influenced by its physicochemical profile. For this compound, the key properties that dictate its behavior in biological systems are its acidity (pKa), lipophilicity (logP), and solubility.

Table 1: Summary of Physicochemical Properties for this compound
PropertyPredicted ValueSignificance in Drug Development
pKa 4.79 ± 0.10[6]Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.
logP 1.26 - 1.3[6][7][8]A measure of lipophilicity, which influences membrane permeability, metabolic stability, and non-specific binding.
Aqueous Solubility Data not available (qualitatively enhanced)Determines the bioavailability of orally administered drugs and suitability for aqueous formulations.
Boiling Point 54-55 °C at 0.15 Torr[6][9]Relevant for purification and handling of the compound.
Melting Point Data not availableImportant for understanding the solid-state properties and for formulation development.
Molecular Weight 126.15 g/mol [7]A fundamental property influencing diffusion and transport across biological barriers.
Topological Polar Surface Area (TPSA) 37.3 Ų[7]Correlates with passive molecular transport through membranes and bioavailability.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that quantifies the extent of ionization of a molecule in solution. For an acidic compound like this compound, the pKa value indicates the pH at which 50% of the molecules are in their deprotonated (anionic) form.[10] This property profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The predicted pKa of approximately 4.79 suggests that at physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated, rendering the molecule negatively charged.[6] This ionization significantly enhances its aqueous solubility. Interestingly, bicyclo[1.1.1]pentane-1-carboxylic acid has been shown to be a stronger acid than its less strained cyclic hydrocarbon counterparts, a phenomenon attributed to the electronic effects of the strained ring system.[11]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.[12] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of this compound in deionized water.

    • Prepare standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Titration Setup:

    • Place 20 mL of the 1 mM sample solution in a temperature-controlled vessel.

    • Add the necessary volume of 0.15 M KCl to maintain constant ionic strength.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Purge the solution with nitrogen to eliminate dissolved carbon dioxide.

  • Titration Procedure:

    • Acidify the sample solution to approximately pH 2 with 0.1 M HCl.

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH value after each addition, ensuring the reading has stabilized.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized. This can be more accurately found by plotting the first or second derivative of the titration curve.

    • Perform the titration in triplicate to ensure reproducibility.

Diagram: Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare 1 mM Sample Solution setup Setup Titration Vessel (Sample, KCl, Electrode, Stirrer) prep_sample->setup prep_titrants Prepare 0.1 M NaOH & HCl acidify Acidify to pH ~2 prep_titrants->acidify titrate Titrate with 0.1 M NaOH prep_titrants->titrate prep_kcl Prepare 0.15 M KCl prep_kcl->setup calibrate Calibrate pH Meter calibrate->setup purge Purge with Nitrogen setup->purge purge->acidify acidify->titrate record Record pH after each addition titrate->record plot_curve Plot Titration Curve (pH vs. Volume of NaOH) record->plot_curve determine_pka Determine pKa from Inflection Point plot_curve->determine_pka replicate Perform in Triplicate determine_pka->replicate

Caption: Workflow for determining the pKa of this compound using potentiometric titration.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.[13]

The predicted logP for this compound is around 1.3, indicating a moderate level of lipophilicity.[6][7] This value suggests a favorable balance between aqueous solubility and membrane permeability. The BCP core is known to reduce lipophilicity compared to a phenyl ring, which can be advantageous in mitigating issues related to high lipophilicity, such as poor solubility and increased metabolic clearance.[4]

Experimental Protocol: Shake-Flask Method for logD Determination

The shake-flask method is the gold standard for determining logP and logD values.[14] It involves partitioning the compound between two immiscible phases (n-octanol and an aqueous buffer) and measuring the concentration in each phase at equilibrium.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and vice versa by vigorously mixing equal volumes and allowing them to separate overnight.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration should be within the linear range of the analytical method.

    • Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

    • Allow the phases to separate completely, which can be aided by centrifugation.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The logD is calculated using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)

    • Perform the experiment in triplicate.

Diagram: Shake-Flask Method for logD Determination

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis presaturate Pre-saturate n-octanol and aqueous buffer add_sample Add stock solution to pre-saturated phases presaturate->add_sample prep_stock Prepare compound stock solution prep_stock->add_sample shake Shake vigorously to reach equilibrium add_sample->shake separate Separate phases (centrifugation) shake->separate sample_phases Aliquot from each phase separate->sample_phases quantify Quantify concentration (e.g., HPLC-UV) sample_phases->quantify calculate Calculate logD quantify->calculate

Caption: Workflow for the shake-flask method to determine the logD of this compound.

Aqueous Solubility

Experimental Protocol: Kinetic Solubility Assay

In early drug discovery, kinetic solubility is often measured as a high-throughput alternative to thermodynamic solubility. This method assesses the solubility of a compound from a DMSO stock solution upon its addition to an aqueous buffer, mimicking the conditions of many in vitro assays.[15]

Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

  • Assay Procedure:

    • In a microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

    • Mix the solutions thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) to allow for precipitation of the compound if it exceeds its solubility limit.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of precipitate.

    • Direct UV/LC-MS: Alternatively, separate the undissolved solid by filtration or centrifugation. Measure the concentration of the compound remaining in the supernatant using a UV plate reader (if the compound has a suitable chromophore) or by LC-MS.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Diagram: Kinetic Solubility Assay Workflow

References

A Spectroscopic Guide to 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid: An In-depth Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of Bicyclo[1.1.1]pentane as a Bioisostere

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the properties of drug candidates is a paramount objective. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling bioisostere for para-substituted benzene rings, offering a three-dimensional, sp³-rich alternative that can enhance metabolic stability and improve aqueous solubility.[1] 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid (CAS 131515-31-6) is a key building block in the synthesis of these advanced pharmaceutical intermediates. A thorough understanding of its spectroscopic characteristics is fundamental for researchers engaged in the design and synthesis of next-generation therapeutics. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in field-proven insights and experimental best practices.

Molecular Structure and Key Physicochemical Properties

This compound is a saturated carboxylic acid featuring the highly strained and rigid bicyclo[1.1.1]pentane cage. Its unique geometry imparts distinct spectroscopic signatures that are the focus of this guide.

PropertyValueSource
CAS Number 131515-31-6[2]
Molecular Formula C₇H₁₀O₂[3]
Molecular Weight 126.15 g/mol [3]
Appearance Oil[4]
Purity >95%[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing unambiguous evidence for the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's high symmetry. The key to accurate interpretation lies in recognizing the unique chemical environment of the BCP cage protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.0br s1H-COOH
~2.40s2H-CH₂-COOH
~2.54s1HBridgehead C-H
~1.82s6HBridge CH₂

Expertise & Experience: The highly shielded environment of the BCP cage results in upfield shifts for the bridgehead and bridge protons compared to analogous acyclic structures. The singlet nature of the BCP protons is a hallmark of the symmetrical cage structure, where long-range couplings are not typically resolved at standard field strengths. The carboxylic acid proton is expected to be a broad singlet due to hydrogen bonding and exchange, its chemical shift being highly dependent on concentration and solvent.[5] For comparison, the structurally related 2-(bicyclo[1.1.1]pentan-1-yl)acetamide shows the bridgehead proton at 2.54 ppm and the bridge protons at 1.82 ppm, supporting the predicted assignments for the acetic acid derivative.[6]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~178-180-COOH
~51.1Bridge CH₂
~41.4Quaternary Bridgehead Carbon
~40.5-CH₂-COOH
~27.8Bridgehead C-H

Expertise & Experience: The quaternary bridgehead carbon attached to the acetic acid moiety is significantly deshielded compared to the other bridgehead carbon. The six bridge methylene carbons are equivalent due to the molecule's symmetry, giving rise to a single peak. The chemical shifts are consistent with those observed for 2-(bicyclo[1.1.1]pentan-1-yl)acetamide, which shows signals at 172.9 ppm (C=O), 51.1 ppm (bridge CH₂), 41.4 ppm (quaternary bridgehead), 40.5 ppm (-CH₂-), and 27.8 ppm (bridgehead C-H).[6]

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ proton decoupling to simplify the spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a longer relaxation delay (2-5 seconds) to ensure quantitative detection of all carbon signals, including the quaternary carbon and the carbonyl carbon.

Logical Workflow for NMR Data Acquisition and Analysis

Caption: A streamlined workflow for acquiring and analyzing NMR spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of the characteristic functional groups in this compound, namely the carboxylic acid.

Expected IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeIntensityFunctional Group
2500-3300O-H stretchBroad, StrongCarboxylic Acid
~2950C-H stretchMediumBCP cage
1700-1725C=O stretchStrongCarboxylic Acid (dimer)
~1300C-O stretchMediumCarboxylic Acid
~920O-H bend (out-of-plane)Broad, MediumCarboxylic Acid (dimer)

Trustworthiness: The IR spectrum of a carboxylic acid is dominated by two key features: a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption. The broadness of the O-H band is due to extensive hydrogen bonding, which forms a dimeric structure. This dimerization also lowers the C=O stretching frequency to around 1710 cm⁻¹ from the ~1760 cm⁻¹ expected for a monomeric carboxylic acid. The presence of these two features provides a self-validating system for the identification of the carboxylic acid moiety.

Experimental Protocol for IR Spectroscopy (Thin Film Method)

For a solid sample like this compound, the thin film method is a straightforward and reliable sample preparation technique.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve a small amount (a few milligrams) of the compound in a volatile solvent such as dichloromethane or acetone.

  • Film Deposition: Place a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Spectrum Acquisition: Place the salt plate in the spectrometer and acquire the IR spectrum.

Diagram of IR Sample Preparation and Analysis

IR_Protocol A Dissolve Sample in Volatile Solvent B Apply Solution Drop to Salt Plate A->B C Evaporate Solvent to Form Thin Film B->C D Place Plate in FTIR Spectrometer C->D E Acquire Spectrum D->E F Identify Characteristic Absorptions (O-H, C=O) E->F

Caption: Protocol for obtaining an IR spectrum of a solid sample via the thin film method.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. For a relatively small and volatile molecule like this compound, Electron Ionization (EI) is a suitable technique.

Expected Mass Spectrometry Data (EI)

m/zInterpretation
126Molecular Ion [M]⁺•
111[M - CH₃]⁺
81[M - COOH]⁺ (Bicyclo[1.1.1]pentyl-methyl cation)
67Bicyclo[1.1.1]pentyl cation [C₅H₇]⁺
45[COOH]⁺

Authoritative Grounding: Electron Ionization is a "hard" ionization technique that leads to extensive fragmentation.[7] The fragmentation of this compound is expected to proceed via several characteristic pathways. The most prominent fragmentation would be the loss of the carboxylic acid group (a loss of 45 Da) to give a fragment at m/z 81, corresponding to the bicyclo[1.1.1]pentyl-methyl cation. Further fragmentation of the BCP cage is also expected. The observation of the molecular ion peak at m/z 126 confirms the molecular weight of the compound.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if coupled with gas chromatography (GC-MS), injected onto the GC column for separation prior to ionization.

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conceptual Diagram of EI-MS Fragmentation

MS_Fragmentation M [C₇H₁₀O₂]⁺• m/z = 126 F1 [C₆H₉]⁺ m/z = 81 M->F1 - •COOH F2 [C₅H₇]⁺ m/z = 67 F1->F2 - CH₂

Caption: A simplified representation of the key fragmentation pathway in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The unique signatures of the BCP cage in NMR, combined with the characteristic absorptions of the carboxylic acid in IR and the predictable fragmentation in MS, offer researchers a robust analytical toolkit. As the BCP motif continues to gain prominence in drug discovery, a thorough understanding of the spectroscopic properties of its key building blocks is indispensable for accelerating the development of innovative and effective therapeutics.

References

An In-depth Technical Guide to Bicyclo[1.1.1]pentane (BCP) Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Escaping the Tyranny of the Ring

For decades, the phenyl ring has been the undisputed cornerstone of medicinal chemistry, present in roughly 45% of all approved drugs.[1][2] Its rigid, planar structure provides a reliable scaffold for orienting functional groups toward biological targets. However, this ubiquity comes at a cost. The "flatness" of aromatic systems often contributes to poor aqueous solubility, susceptibility to metabolic oxidation, and non-specific binding through promiscuous π-π interactions—a set of liabilities collectively pushing researchers to "Escape from Flatland".[3][4] This paradigm shift champions the integration of three-dimensional, sp³-rich scaffolds to access more favorable physicochemical properties and novel chemical space. At the forefront of this movement is the bicyclo[1.1.1]pentane (BCP) scaffold, a compact, diamondoid-like structure that has emerged as a powerful and validated bioisostere for improving drug-like properties. This guide provides an in-depth exploration of the BCP core, from its fundamental advantages and synthesis to its application in modern drug discovery.

Part 1: The BCP Core: A Superior Three-Dimensional Bioisostere

The bicyclo[1.1.1]pentane scaffold is a highly strained, bridged ring system featuring two bridgehead carbons connected by three two-carbon bridges. This unique geometry results in a rigid, linear structure that serves as an exceptional non-classical bioisostere for several key medicinal chemistry motifs, most notably the para-substituted phenyl ring.[5]

Bioisosteric Mimicry: More Than a Spacer

Bioisosteres are chemical groups that can be interchanged without significantly altering a molecule's biological activity. The 1,3-disubstituted BCP core masterfully mimics the geometry of a para-substituted benzene ring, preserving the distance and exit vectors of the substituents.[6] Unlike a flexible alkyl chain, the BCP cage is conformationally rigid. Unlike its aromatic counterpart, it is entirely saturated. This unique combination allows it to maintain the critical spatial arrangement for target binding while fundamentally altering the molecule's physicochemical character. Beyond the phenyl ring, BCPs are also effective bioisosteres for tert-butyl groups and internal alkynes.[7]

Caption: Structural comparison of p-phenyl and 1,3-disubstituted BCP exit vectors.

Causality of Physicochemical Improvement

The decision to replace a phenyl ring with a BCP scaffold is driven by the desire to mitigate common aromatic liabilities. The improvements are not coincidental but are a direct consequence of BCP's sp³-rich, non-planar structure.

  • Enhanced Aqueous Solubility: Aromatic rings are lipophilic. The introduction of a saturated, non-planar BCP cage disrupts the planarity and reduces the lipophilicity (lower cLogP), which generally leads to a significant increase in aqueous solubility.[4] This is a critical advantage for improving oral bioavailability and formulation feasibility.

  • Improved Metabolic Stability: Phenyl rings are often susceptible to metabolism by Cytochrome P450 (CYP450) enzymes, which can introduce hydroxyl groups or form reactive epoxide intermediates.[1] The saturated C-H and C-C bonds of the BCP core are far more resistant to such oxidative metabolism, leading to greater metabolic stability and reduced potential for forming toxic metabolites.[1][4]

  • Reduced Non-Specific Binding: The flat, electron-rich surface of aromatic rings can engage in undesirable π-π stacking interactions with off-target proteins, leading to non-specific binding. The three-dimensional and non-aromatic nature of BCP mitigates this risk, often resulting in cleaner pharmacology.[1] Experimental measurements using immobilized artificial membranes show that BCP analogues have a lower chromatographic hydrophobicity index (CHI), indicating a weaker tendency for non-specific binding.[1]

  • Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key metric in modern drug design, with higher values correlated with greater clinical success.[7] Replacing a flat sp² system with a BCP scaffold inherently increases the Fsp³ character, propelling the molecule into a more favorable, three-dimensional chemical space.

Data Presentation: BCP vs. Phenyl Ring

The benefits of BCP incorporation are best illustrated by direct comparison. A landmark 2012 study by Pfizer on a γ-secretase inhibitor provided a compelling validation of the BCP scaffold as a superior phenyl bioisostere.[6][8]

PropertyPhenyl Analogue (1)BCP Analogue (3)Improvement
γ-Secretase IC₅₀ (Aβ₄₂) [nM] 1.770.99Equipotent
Aqueous Solubility [μg/mL] < 0.14.8> 48-fold
Passive Permeability [nm/s] 29120~4-fold
Mouse Cmax (Oral) [nM] 103413~4-fold
Mouse AUC (Oral) [nM·h] 4992190~4.4-fold
Table adapted from data presented in J. Med. Chem. 2012, 55, 3414-24.[6][8]

Part 2: The Synthetic Toolkit for BCP Scaffolds

The therapeutic potential of BCPs would be purely academic without viable synthetic routes. Historically, the synthesis of functionalized BCPs was challenging, but recent decades have seen an explosion of innovative methods, making these scaffolds readily accessible. The vast majority of these routes begin with a common, highly strained precursor: [1.1.1]propellane .[7][9]

[1.1.1]Propellane: The Strained Starting Point

[1.1.1]Propellane is a remarkable molecule where the two bridgehead carbons feature an inverted tetrahedral geometry. The central C1-C3 bond is exceptionally weak and reactive, readily undergoing cleavage upon reaction with radicals or nucleophiles. This "strain-release" reactivity is the cornerstone of modern BCP synthesis.[5][9]

G propellane [1.1.1]Propellane bcp_radical BCP Bridgehead Radical propellane->bcp_radical forms radical_source Radical Precursor (e.g., R-I, R-CO₂H) initiator Initiation (Light, Et₃B, etc.) radical_source->initiator generates R• initiator->propellane R• adds to propellane h_donor H-Atom Donor (e.g., Thiol) bcp_radical->h_donor H-atom abstraction trap Radical Trap / Nucleophile (e.g., Amine, Boron) bcp_radical->trap trapping / coupling mono_bcp Monosubstituted BCP h_donor->mono_bcp di_bcp 1,3-Disubstituted BCP trap->di_bcp

Caption: General workflow for BCP synthesis via radical addition to [1.1.1]propellane.

Key Synthetic Strategies
  • Radical Additions: This is the most prevalent strategy for creating 1,3-disubstituted BCPs. A radical (R•), generated from a precursor, adds across the central C1-C3 bond of propellane to form a stable BCP bridgehead radical. This intermediate can then be trapped or undergo further reactions.

    • Initiation: Radicals can be generated using chemical initiators like triethylborane (Et₃B) or, more commonly in modern labs, through visible-light photoredox catalysis.[5][10] Photoredox methods offer exceptionally mild conditions and high functional group tolerance, making them suitable for late-stage functionalization.[5]

  • Anionic and Organometallic Additions: Nucleophiles, such as Grignard reagents or organozincs, can also open the propellane ring to form BCP-metal species. These intermediates are highly versatile and can be cross-coupled with a wide range of electrophiles.[5]

  • Multicomponent Reactions: To maximize efficiency, methods that combine multiple components in a single step have been developed. These include radical-mediated carboamination of propellane to directly install amine functionalities and cascade atom transfer radical addition (CATRA) reactions to build complex, drug-like BCPs.[7][11]

  • Accessing ortho/meta-Mimics: While 1,3-disubstitution is well-established, the synthesis of 1,2-disubstituted BCPs to mimic ortho- and meta-substituted arenes has been a recent and significant breakthrough.[3][12] These routes are often more complex and may involve the ring expansion of bicyclo[1.1.0]butane precursors via carbene insertion reactions.[13][14]

Experimental Protocol: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Many medchem-relevant BCP building blocks are derived from the versatile diacid intermediate. The following protocol, adapted from published large-scale procedures, utilizes a flow photochemistry setup for the key cycloaddition step.[4][15]

Step 1: In-Flow Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane (6)

  • Setup: A flow photochemistry reactor equipped with a 365 nm UV-LED light source and a gas-tight pump is assembled. The reactor tubing (e.g., FEP) is cooled to the desired temperature (e.g., 10 °C).

  • Reagent Preparation: A solution of [1.1.1]propellane (prepared separately) and a slight excess of diacetyl (biacetyl, 5 ) in a suitable solvent (e.g., pentane or toluene) is prepared under an inert atmosphere.

  • Flow Reaction: The reagent solution is pumped through the irradiated zone of the flow reactor at a determined flow rate to ensure sufficient residence time for the reaction to complete. The output is collected in a receiving flask.

  • Workup: Upon completion, the solvent is removed from the collected solution under reduced pressure to yield crude 1,3-diacetylbicyclo[1.1.1]pentane (6 ), which can be used directly in the next step. This flow process can rapidly produce kilogram quantities of the diketone intermediate.[4][15]

Step 2: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1)

  • Reagent Preparation: A solution of sodium hydroxide in water is prepared in a large reaction vessel and cooled in an ice bath to 0 °C.

  • Bromine Addition: While maintaining the temperature at 0 °C, bromine is added slowly to the NaOH solution to form sodium hypobromite in situ.

  • Substrate Addition: The crude diketone (6 ) from the previous step, dissolved in a minimal amount of a co-solvent like dioxane, is added dropwise to the cold sodium hypobromite solution. The reaction is highly exothermic and requires careful temperature control.

  • Reaction and Workup: The mixture is stirred vigorously and allowed to warm to room temperature overnight. The excess hypobromite is quenched with sodium sulfite. The aqueous solution is washed with an organic solvent (e.g., ether) to remove organic byproducts (like bromoform).

  • Isolation: The aqueous layer is acidified to a low pH (e.g., pH 1) with concentrated HCl, causing the diacid product (1 ) to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a white solid.[4][15]

Part 3: Validated Success - BCP Scaffolds in Drug Discovery Case Studies

The true measure of a medicinal chemistry scaffold is its proven impact on drug candidates. The BCP core has been successfully incorporated into numerous programs, consistently demonstrating its ability to enhance pharmacokinetic profiles while maintaining or even improving potency.

Case Study 1: The γ-Secretase Inhibitor (Pfizer, 2012)

The most influential BCP success story involves the modification of BMS-708163, a γ-secretase inhibitor investigated for Alzheimer's disease.[6][8] Researchers at Pfizer replaced the central para-substituted fluorophenyl ring with a 1,3-disubstituted BCP core. The resulting analogue was equipotent to the parent compound but exhibited a dramatic improvement in drug-like properties. Its aqueous solubility increased over 48-fold, and its passive permeability quadrupled.[8] This translated directly to superior in vivo performance, with the BCP analogue showing approximately 4-fold higher Cmax and AUC values upon oral administration in mice.[8] This study single-handedly validated BCP as a premier phenyl ring bioisostere and catalyzed its widespread adoption.

Case Study 2: LpPLA₂ Inhibitors (GSK, 2017)

Researchers at GlaxoSmithKline targeted the LpPLA₂ inhibitors darapladib and rilapladib, which, despite high potency, suffered from suboptimal physicochemical properties like low solubility.[16] By replacing a key phenyl ring with a BCP moiety, they successfully maintained high potency against the enzyme. Crucially, X-ray crystallography confirmed that the BCP analogue occupied the same binding pocket as the parent drug, validating the structural mimicry.[16] The BCP-containing compound demonstrated an improved overall physicochemical profile, confirming the utility of this strategy for optimizing potent but problematic lead compounds.[2][16]

Case Study 3: Anesthetic Analogue (Benzocaine)

To further corroborate the bioisosteric relationship, a BCP analogue of the local anesthetic Benzocaine was synthesized by replacing the drug's core phenyl ring.[17] In biological testing, the BCP derivative exhibited a significant antinociceptive effect, confirming that the saturated, three-dimensional scaffold could successfully replace the aromatic ring while preserving the compound's biological function.[17]

Part 4: Strategic Implementation and Future Outlook

Decision Framework: When to Employ a BCP Scaffold

The choice to use a BCP bioisostere should be a strategic one, based on the specific challenges of a drug discovery program.

G start Lead Compound with Aromatic Ring q1 Is π-π stacking essential for target binding? start->q1 q2 Are there liabilities with: - Solubility? - Metabolic Stability? - Non-specific binding? q1->q2 No retain_phenyl Retain Phenyl Ring. Explore other modifications. q1->retain_phenyl Yes consider_bcp BCP is an excellent candidate for bioisosteric replacement. q2->consider_bcp Yes re_evaluate BCP may not be necessary. Focus on other optimizations. q2->re_evaluate No yes1 Yes no1 No yes2 Yes no2 No

Caption: Decision workflow for considering BCP as a phenyl ring bioisostere.

A BCP scaffold is most appropriate when:

  • The existing aromatic ring acts primarily as a rigid linker and is not involved in essential π-stacking interactions with the target protein.

  • The lead compound suffers from poor solubility, rapid metabolic degradation, or high non-specific binding.

  • There is a need to increase the Fsp³ character or to move into novel, non-patented chemical space.[4]

Future Directions

The field of BCP chemistry continues to evolve rapidly. Key future directions include:

  • Broadening Synthetic Access: While significant progress has been made, the development of even more efficient, scalable, and versatile synthetic methods remains a priority, particularly for accessing complex substitution patterns.[17]

  • Mastering ortho/meta-Bioisosteres: The initial breakthroughs in synthesizing 1,2-disubstituted BCPs will undoubtedly lead to a deeper exploration of their utility as ortho- and meta-arene mimics, opening up vast new design possibilities.[3]

  • BCPs in Fragment-Based Discovery: The use of simple BCP-containing fragments in fragment-based screening campaigns could identify novel binding modes and starting points for drug discovery.[5]

  • Heteroatom-Containing Scaffolds: Expanding beyond all-carbon cages, the synthesis and application of heterobicycloalkanes (e.g., containing nitrogen or oxygen) are emerging as promising bioisosteres for heteroaromatic rings.[18]

Conclusion

The bicyclo[1.1.1]pentane scaffold has firmly established itself as more than just a chemical curiosity. It is a clinically relevant, validated tool for overcoming fundamental challenges in drug design. By providing a rigid, three-dimensional alternative to the flat phenyl ring, BCPs enable medicinal chemists to systematically enhance the solubility, metabolic stability, and overall drug-likeness of therapeutic candidates. As synthetic methods become increasingly robust and accessible, the application of BCPs is set to expand, further accelerating the "Escape from Flatland" and paving the way for the development of safer and more effective medicines.

References

Stability and reactivity of the bicyclo[1.1.1]pentane cage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of the Bicyclo[1.1.1]pentane Cage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicyclo[1.1.1]pentane (BCP) has transitioned from a structural curiosity to a cornerstone of modern medicinal and materials chemistry. Despite its high degree of strain, the BCP cage exhibits remarkable kinetic stability, a characteristic that, combined with its unique three-dimensional structure, makes it an invaluable tool. This guide offers an in-depth exploration of the fundamental principles governing the BCP core's stability and reactivity. We will dissect its unique geometric and electronic structure, analyze its reactivity patterns, detail synthetic protocols, and examine its role as a bioisostere that is reshaping the landscape of drug design. This document is intended for professionals seeking to leverage the BCP scaffold to overcome challenges in molecular design, from enhancing metabolic stability and aqueous solubility to exploring new chemical space.

Introduction: The Paradox of a Strained yet Stable Scaffold

The story of bicyclo[1.1.1]pentane is a fascinating study in chemical paradoxes. Composed of three fused four-membered rings, its structure is a clear deviation from the ideal tetrahedral geometry of sp³-hybridized carbon, resulting in approximately 66 kcal/mol of strain energy. Conventionally, such high strain energy would imply extreme reactivity and instability. However, the BCP cage is surprisingly robust. This kinetic stability arises because the pathways for decomposition would require passing through even higher energy transition states, such as the formation of highly unstable carbocations or diradicals. There are no low-energy pathways for rearrangement or decomposition, effectively trapping it in a deep kinetic well.

This unique combination of a rigid, three-dimensional structure and kinetic stability has made BCP a powerful building block. In drug discovery, it is celebrated as a "bioisostere," a molecular fragment that can replace common motifs like phenyl rings or tert-butyl groups. This substitution can dramatically improve a drug candidate's physicochemical properties, including solubility, metabolic stability, and lipophilicity, without compromising its biological activity.

Structural & Physicochemical Properties: The Source of BCP's Advantage

A deep understanding of the BCP core's geometry and electronic structure is crucial to appreciating its utility. The molecule's defining feature is the inverted tetrahedral geometry at the two "bridgehead" carbons (C1 and C3), which are brought into close proximity.

Geometric and Electronic Structure

The cage's rigidity is a direct result of its geometry. The bridgehead carbons are forced into an arrangement where the external C-H bonds have significantly increased s-character, while the internal C-C bonds have increased p-character. This rehybridization is key to its reactivity profile. The C1-C3 distance is unusually short for a non-bonded interaction, at approximately 1.87 Å, leading to a unique electronic environment within the cage.

Diagram 1: Structural Comparison of BCP and its Precursor

cluster_0 [1.1.1]Propellane cluster_1 Bicyclo[1.1.1]pentane (BCP) p1 C1 p2 C3 p1->p2 Central Bond p3 CH₂ p1->p3 p4 CH₂ p1->p4 p5 CH₂ p1->p5 b1 C1-H p3->p2 p4->p2 p5->p2 b2 C3-H b1->b2 1.87 Å b3 CH₂ b1->b3 b4 CH₂ b1->b4 b5 CH₂ b1->b5 b3->b2 b4->b2 b5->b2 G start [1.1.1]Propellane intermediate BCP-1-COOH (Key Intermediate) start->intermediate Radical Addition of CO₂ source product1 BCP-Amide intermediate->product1 Amide Coupling product2 BCP-Ester intermediate->product2 Esterification product3 BCP-Halide intermediate->product3 Hunsdiecker Rxn (e.g., with NBS) product4 BCP-Boronic Ester product3->product4 Borylation

The Rising Star in Medicinal Chemistry: A Technical Guide to 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: "Escaping Flatland" with a Novel Bioisostere

In the landscape of modern drug discovery, the concept of "escaping flatland" has gained significant traction. This paradigm encourages the move away from planar, aromatic structures towards three-dimensional motifs to improve physicochemical and pharmacokinetic properties of drug candidates.[1] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a leading star in this movement, acting as a non-classical bioisostere for the para-substituted phenyl ring.[2] Its rigid, rod-like structure, coupled with a small molecular volume, offers an exceptional tool for medicinal chemists to enhance properties such as solubility, metabolic stability, and membrane permeability, while maintaining or even improving biological activity.[3][4]

This technical guide focuses on a key derivative of this scaffold, 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid (CAS: 131515-31-6). We will delve into its commercial availability, providing a detailed overview of suppliers, and present a comprehensive examination of its synthesis and critical role in drug development.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₀O₂[5]
Molecular Weight126.15 g/mol [5]
XLogP31.3[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count2[5]
Rotatable Bond Count1[5]

Commercial Availability and Suppliers

This compound is available from a range of specialty chemical suppliers. The following table provides a comparative overview of offerings from prominent vendors. Researchers are advised to contact suppliers directly for the most current pricing and availability.

SupplierCatalog NumberPurityAvailable Quantities
Apollo Scientific OR312470≥95%25mg, 100mg
Sigma-Aldrich ENAH9851C896-Inquire
Parchem --Inquire
PharmaBlock PBLJ030497%Inquire
Amadis Chemical A1240766-Inquire

The Strategic Importance in Drug Design

The BCP motif, and by extension this compound, provides a distinct advantage in medicinal chemistry. Its application as a phenyl ring bioisostere was notably demonstrated in the development of a γ-secretase inhibitor, where replacement of a fluorophenyl group with a BCP moiety led to equipotent enzyme inhibition with significantly improved passive permeability and aqueous solubility.[2] This substitution can lead to enhanced pharmacokinetic profiles, including increased metabolic stability and improved oral absorption.[3]

The acetic acid side chain of the title compound offers a versatile handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into a wide array of molecular architectures. This makes it a valuable building block for creating novel chemical entities with potentially superior drug-like properties.

Synthetic Pathways: A Technical Overview

The synthesis of this compound typically involves the construction of the strained BCP core, followed by functionalization. A common and scalable approach starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be prepared in multigram quantities.[6] The following diagram illustrates a plausible synthetic route.

G cluster_0 Synthesis of BCP Core cluster_1 Functionalization to Target Compound Propellane Propellane Diketone Diketone Propellane->Diketone [2+2] cycloaddition (photochemical, flow) Diacetyl Diacetyl Diacetyl->Diketone BCP_dicarboxylic_acid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid Diketone->BCP_dicarboxylic_acid Haloform reaction Monoester Mono-ester protection BCP_dicarboxylic_acid->Monoester Decarboxylation Selective Decarboxylation Monoester->Decarboxylation BCP_carboxylic_acid Bicyclo[1.1.1]pentane- 1-carboxylic acid Decarboxylation->BCP_carboxylic_acid Intermediate_ester Methyl (bicyclo[1.1.1]pentan-1-yl)acetate Target_acid This compound Arndt_Eistert Arndt-Eistert Homologation Arndt_Eistert->Target_acid BCP_carboxylic_acid->Arndt_Eistert

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-step synthesis adapted from literature procedures for analogous compounds.[6][7]

Step 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

This precursor can be synthesized on a large scale via a photochemical [2+2] cycloaddition of [1.1.1]propellane and diacetyl in a flow reactor, followed by a haloform reaction of the resulting diketone.[6]

Step 2: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in a suitable alcohol (e.g., methanol) as the solvent.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the desired mono-ester is the major product.

  • Cool the reaction mixture, neutralize the acid, and extract the product with an organic solvent.

  • Purify the mono-ester by column chromatography.

Step 3: Selective Decarboxylation

Various methods for selective decarboxylation of the remaining carboxylic acid can be employed, such as the Hunsdiecker reaction or photoredox-catalyzed methods, to yield the mono-ester of bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 4: Arndt-Eistert Homologation of Bicyclo[1.1.1]pentane-1-carboxylic acid

  • Convert bicyclo[1.1.1]pentane-1-carboxylic acid (obtained after hydrolysis of the ester from the previous step) to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • React the acid chloride with an excess of diazomethane in an ethereal solution at 0 °C to form the diazoketone.

  • Perform a Wolff rearrangement of the diazoketone in the presence of a silver catalyst (e.g., silver benzoate) in a suitable solvent mixture (e.g., dioxane/water).

  • Acidify the reaction mixture and extract the desired this compound.

  • Purify the final product by recrystallization or column chromatography.

Conclusion

This compound is a valuable and increasingly accessible building block for medicinal chemists. Its unique structural and physicochemical properties as a bioisostere for the para-substituted phenyl ring offer a powerful strategy to optimize drug candidates. With a growing number of commercial suppliers and well-established synthetic routes, the incorporation of this novel scaffold into drug discovery programs is poised to accelerate the development of the next generation of therapeutics.

References

Technical Guide: (3S)-3-[[4-[(aminoiminomethyl)amino]butanoyl]amino]-3-(3-ethynylphenyl)propanoic acid (CAS 131515-31-6)

Author: BenchChem Technical Support Team. Date: January 2026

To the Valued Researcher,

Following a comprehensive search for publicly available data, it has been determined that there is a significant lack of detailed scientific literature and experimental data for the compound identified by CAS number 131515-31-6. While the basic chemical identity has been established, the core requirements for an in-depth technical guide—including experimental protocols, biological activity, and application data—could not be met due to the absence of this information in accessible scientific databases and publications.

The compound is identified as (3S)-3-[[4-[(aminoiminomethyl)amino]butanoyl]amino]-3-(3-ethynylphenyl)propanoic acid . It belongs to the class of beta-amino acids and their derivatives.

Despite the limited information on this specific molecule, this guide will present the available structural and basic chemical information. The absence of further data suggests that this compound may be a novel research chemical, a synthetic intermediate that has not been extensively studied, or part of proprietary research not yet disclosed in the public domain.

Part 1: Physicochemical and Structural Properties

This section summarizes the fundamental identifiers and computed properties of the molecule.

PropertyValue
CAS Number 131515-31-6
IUPAC Name (3S)-3-[[4-[(aminoiminomethyl)amino]butanoyl]amino]-3-(3-ethynylphenyl)propanoic acid
Molecular Formula C₁₆H₂₀N₄O₃
Molecular Weight 316.36 g/mol
Canonical SMILES C1=CC(=CC(=C1)C#C)--INVALID-LINK--CC(=O)O
Chemical Structure (A 2D representation of the chemical structure would be placed here)

Note: Experimental properties such as melting point, boiling point, and solubility are not available in the reviewed literature.

Part 2: Synthesis and Literature Review

A thorough search of scientific databases, including patent libraries and chemical synthesis journals, did not yield any specific or reproducible synthetic protocols for CAS 131515-31-6. Research on structurally similar propanoic acid derivatives exists, often exploring their potential in medicinal chemistry as scaffolds for developing novel therapeutic agents. For instance, various 3-aminopropanoic acid derivatives have been investigated for their anticancer, antimicrobial, and receptor antagonist activities.[1][2][3][4] However, no literature directly links these studies to the specific ethynylphenyl and guanidinobutyl-substituted compound .

A patent for the "PROCESS OF PREPARATION OF 3S-3-AMINO-3-ARYL PROPYNIC ACID AND DERIVATIVES FROM THIS" suggests that related structures are of interest, but the specific details for this CAS number are not provided.[5]

Part 3: Biological Activity and Potential Applications

There is no available data on the biological activity, mechanism of action, or potential therapeutic applications of (3S)-3-[[4-[(aminoiminomethyl)amino]butanoyl]amino]-3-(3-ethynylphenyl)propanoic acid. The structural motifs present in the molecule could suggest potential interactions with various biological targets. The guanidino group is known to interact with targets such as nitric oxide synthase or arginase, while the beta-amino acid backbone is a common feature in peptidomimetics.

The 3-ethynylphenyl group is a feature that can be used in click chemistry for bioconjugation or as a pharmacophore that interacts with specific protein residues. Without experimental evidence, any discussion of its biological role remains speculative.

Part 4: Future Research Directions

Given the lack of information, the field is open for foundational research on this compound. A logical progression of study would follow this workflow:

  • Chemical Synthesis and Characterization: Develop and optimize a synthetic route to produce the compound with high purity. Full characterization using techniques like NMR, Mass Spectrometry, and IR spectroscopy would be essential.

  • In Vitro Screening: Screen the compound against a panel of biological targets (e.g., kinases, proteases, GPCRs) to identify any potential biological activity.

  • Physicochemical Profiling: Determine key experimental properties like solubility, stability, and lipophilicity to assess its drug-likeness.

  • Computational Studies: Employ molecular modeling and docking studies to predict potential binding modes and biological targets.

Below is a conceptual workflow for initiating research on this compound.

Caption: Conceptual workflow for the initial investigation of a novel chemical entity.

References

Methodological & Application

Application Note & Protocol: A Radical-Mediated Strategy for the Synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical saturated bioisostere for para-substituted phenyl rings in modern medicinal chemistry, offering an escape from "flatland" that can lead to improved physicochemical properties such as solubility and metabolic stability.[1] This guide provides a comprehensive, field-tested protocol for the synthesis of 2-(bicyclo[1.1.1]pentan-1-yl)acetic acid, a versatile building block for drug discovery programs. The synthesis leverages the unique reactivity of [1.1.1]propellane, a highly strained molecule whose central carbon-carbon bond readily undergoes homolytic cleavage. The core transformation involves a radical-mediated addition of an acetic acid surrogate to [1.1.1]propellane, followed by hydrolysis. This document details the underlying mechanism, provides a step-by-step experimental procedure, characterization data, and critical safety considerations for handling the energetic intermediates involved.

Mechanistic Rationale: Harnessing Strain for C-C Bond Formation

The synthesis hinges on the extraordinary strain energy of [1.1.1]propellane, which features an inverted geometry at the bridgehead carbons. This strain makes the central C1-C3 bond highly susceptible to cleavage. The reaction proceeds via a radical chain mechanism, which offers a reliable and mild pathway for functionalization.[2][3]

The key steps are:

  • Initiation: A radical initiator, such as dilauroyl peroxide (DLP) or azobisisobutyronitrile (AIBN), undergoes thermal or photochemical decomposition to generate initial radical species.

  • Radical Precursor Activation: The initiator radical abstracts a halogen atom from an acetic acid surrogate, typically an alkyl iodoacetate, to generate a carbon-centered radical.

  • Propagation - Step A (Addition): This carbon-centered radical rapidly adds to the central bond of [1.1.1]propellane. This step is highly exothermic and irreversible, driven by the release of the propellane's ring strain to form the more stable bicyclo[1.1.1]pentyl radical intermediate.[4][5]

  • Propagation - Step B (Chain Transfer): The resulting BCP-radical abstracts a halogen from another molecule of the iodoacetate precursor, yielding the desired functionalized BCP product and regenerating the carbon-centered radical to continue the chain.[5]

A potential side reaction is the oligomerization of [1.1.1]propellane, which can be mitigated by using a high concentration of the radical trapping agent (the iodoacetate) relative to the propellane.[2]

G cluster_initiation Initiation cluster_propagation Propagation Cycle I Initiator (I-I) I_rad 2 I• I->I_rad Δ or hν C_rad •CH₂CO₂Et I_rad->C_rad Propellane [1.1.1]Propellane Iodoacetate ICH₂CO₂Et Product BCP-CH₂CO₂Et Product->C_rad (regenerates) BCP_rad BCP• C_rad->BCP_rad + Propellane BCP_rad->Product + ICH₂CO₂Et caption Figure 1. Radical chain mechanism.

Caption: Figure 1. Radical chain mechanism.

Reagents, Solvents, and Equipment

Successful execution of this protocol requires adherence to anhydrous techniques and the use of high-purity reagents.

Item Grade/Specification Supplier Example Notes
Reagents
[1.1.1]Propellane Solution~0.3–0.5 M in Et₂OPrepared*Must be freshly prepared and titrated before use.[6]
Ethyl iodoacetate≥98%Sigma-AldrichStore under nitrogen, protected from light.
Dilauroyl peroxide (DLP)97%Sigma-AldrichRadical initiator. Handle with care.
Lithium hydroxide (LiOH)Monohydrate, ≥98%Fisher ScientificFor saponification.
Hydrochloric acid (HCl)1 M aqueous solutionVWRFor acidification.
Solvents
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Acros OrganicsUsed as reaction solvent.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichFor hydrolysis step.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
HexanesACS GradeVWRFor chromatography and extraction.
Saturated NaCl solution (Brine)N/ALab-preparedFor work-up.
Other Materials
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeEMD MilliporeFor drying organic layers.
Silica Gel230-400 meshSiliCycleFor column chromatography.
Argon or Nitrogen GasHigh Purity (≥99.99%)AirgasFor maintaining an inert atmosphere.
Equipment
Schlenk flask / 3-neck RBFVarious sizesChemglassFor inert atmosphere reactions.
Magnetic stirrer & stir bars
Syringes and needlesGas-tightHamiltonFor reagent transfer.
Rotary evaporatorFor solvent removal.
TLC platesSilica gel 60 F₂₅₄MilliporeFor reaction monitoring.

*Note: [1.1.1]Propellane is not commercially available and must be synthesized, typically from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and methyllithium. This procedure is hazardous and should only be performed by experienced chemists following established literature protocols.[6][7]

Detailed Experimental Protocol

This protocol is divided into two main stages: the radical addition to form the ester intermediate and its subsequent hydrolysis to the target carboxylic acid.

Part A: Synthesis of Ethyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate
  • Reaction Setup:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add ethyl iodoacetate (1.5 equiv. relative to propellane).

    • Add anhydrous diethyl ether to achieve a final propellane concentration of approximately 0.1 M.

    • Purge the flask with argon for 15 minutes. Maintain a positive pressure of argon throughout the reaction.

  • Initiation and Propellane Addition:

    • To the stirred solution, add dilauroyl peroxide (DLP, 0.1 equiv.).

    • Using a gas-tight syringe, slowly add the titrated solution of [1.1.1]propellane in diethyl ether (1.0 equiv.) to the reaction mixture over 30 minutes at room temperature.

    • Causality Note: A slow addition rate is crucial to maintain a low concentration of propellane, thereby minimizing the rate of competing oligomerization.[2]

  • Reaction Progression:

    • After the addition is complete, gently heat the reaction mixture to reflux (~35-40°C) using a water bath.

    • Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc) or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted iodine species, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 10% EtOAc).

    • Combine the product-containing fractions and remove the solvent in vacuo to yield ethyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate as a colorless oil.

Part B: Hydrolysis to this compound
  • Saponification:

    • Dissolve the purified ester from Part A in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv.) to the solution.

    • Stir the mixture vigorously at room temperature overnight. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Acidification and Extraction:

    • Remove the THF from the reaction mixture using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product Isolation:

    • The resulting solid is the target compound, this compound. It can be further purified by recrystallization (e.g., from hexanes/ethyl acetate) if necessary, typically yielding a white crystalline solid.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis Expected Result for this compound
¹H NMR (400 MHz, CDCl₃) δ: 11.5-12.5 (br s, 1H, COOH), 2.45 (s, 2H, CH₂), 1.88 (s, 6H, BCP-CH₂).
¹³C NMR (101 MHz, CDCl₃) δ: 178.9 (COOH), 51.5 (BCP-CH₂), 40.8 (CH₂), 38.9 (BCP-Cq), 27.5 (BCP-Cq).
Mass Spec. ESI-MS (m/z): Calculated for C₇H₁₀O₂ [M-H]⁻: 125.06; Found: 125.1.
Appearance White to off-white solid.

(Note: Spectral data is representative and may vary slightly based on solvent and instrumentation).[8][9]

Critical Safety Precautions

Handling the reagents for this synthesis requires strict adherence to safety protocols.

  • [1.1.1]Propellane: This is a highly strained and energetic molecule. While stable in dilute solution, neat propellane can decompose violently. It should only be handled in solution and at low temperatures.[6][10] Its preparation from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane involves methyllithium, which is extremely pyrophoric.

  • Peroxides: Dilauroyl peroxide (DLP) is a solid organic peroxide that can be shock-sensitive and decompose upon heating. Store it in a designated refrigerator and away from heat sources.

  • Solvents: Diethyl ether is extremely flammable and can form explosive peroxides upon standing.[11] Always use anhydrous, inhibitor-stabilized ether from a freshly opened container.

  • General Handling: All operations should be conducted inside a certified chemical fume hood.[12] Personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves, must be worn at all times.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Inactive initiator; Poor quality propellane solution; Presence of oxygen (radical inhibitor).Use a fresh bottle of DLP; Re-prepare and titrate the propellane solution; Ensure the system is thoroughly purged with argon/nitrogen.
Oligomerization Propellane concentration too high; Slow initiation.Add propellane solution slowly to the reaction mixture; Ensure the initiator is active and used at the correct temperature.
Incomplete Reaction Insufficient initiator or reaction time/temperature.Add an additional portion of initiator (0.05 equiv.); Increase reaction time or temperature slightly.
Incomplete Hydrolysis Insufficient LiOH or reaction time; Steric hindrance.Add more LiOH and allow the reaction to stir for a longer period, with gentle heating (40°C) if necessary.

Synthesis Workflow Diagram

G A 1. Setup Flame-dried Schlenk flask Add ICH₂CO₂Et & Et₂O B 2. Inert Atmosphere Purge with Argon for 15 min A->B C 3. Initiation & Addition Add DLP Initiator Slowly add Propellane solution (30 min) B->C D 4. Reaction Reflux at 40°C for 2-4h Monitor via TLC/GC-MS C->D E 5. Work-up Quench with Na₂S₂O₃ Wash with Brine D->E F 6. Purification Dry (Na₂SO₄) & Concentrate Silica Gel Chromatography E->F G Intermediate: Ethyl 2-(BCP)acetate F->G H 7. Saponification Dissolve in THF/H₂O Add LiOH, stir overnight G->H I 8. Acidification & Extraction Add 1M HCl to pH 2 Extract with EtOAc H->I J 9. Final Isolation Dry (Na₂SO₄) & Concentrate Recrystallize if needed I->J K Final Product: 2-(BCP)acetic acid J->K caption Figure 2. Experimental workflow.

Caption: Figure 2. Experimental workflow.

References

The Bicyclo[1.1.1]pentane Motif: A Three-Dimensional Navigator for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Medicinal Chemistry

For decades, the phenyl ring has been a cornerstone of drug design, a reliable scaffold found in a significant portion of approved pharmaceuticals.[1][2] However, its planarity and susceptibility to metabolic oxidation often present challenges in optimizing drug candidates, leading to issues with solubility, metabolic stability, and off-target effects.[2] The concept of "escaping flatland" has gained significant traction in medicinal chemistry, encouraging the exploration of three-dimensional molecular architectures to overcome these limitations.[3] Enter the bicyclo[1.1.1]pentane (BCP) scaffold, a compact and rigid three-dimensional motif that has emerged as a powerful non-classical bioisostere for the para-substituted phenyl ring.[1][2][4][5] 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid, in particular, serves as a key building block for introducing this advantageous scaffold into drug candidates, offering a pathway to improved physicochemical and pharmacokinetic properties.[5][6]

This comprehensive guide provides an in-depth exploration of the applications of this compound in drug design. We will delve into the rationale behind its use, its impact on critical drug-like properties, and provide detailed protocols for its synthesis and incorporation into lead compounds.

The BCP Advantage: A Paradigm Shift in Bioisosterism

The BCP scaffold offers a unique combination of structural rigidity and three-dimensionality that translates into several tangible benefits in drug development.[2][3]

  • Enhanced Solubility: The replacement of a flat, aromatic phenyl ring with the saturated, cage-like BCP structure often disrupts crystal lattice packing, leading to a significant increase in aqueous solubility.[2][3] This is a critical parameter for oral bioavailability and formulation development.

  • Improved Metabolic Stability: Phenyl rings are common sites of metabolic oxidation by cytochrome P450 enzymes. The saturated C-H bonds of the BCP core are generally more resistant to such metabolism, resulting in improved metabolic stability and a longer in vivo half-life for the drug candidate.[2][3]

  • Increased Three-Dimensionality: The defined geometry of the BCP scaffold introduces a distinct three-dimensional character to a molecule. This can lead to more specific and higher-affinity interactions with the target protein, potentially improving potency and reducing off-target binding.[2][3]

  • Reduced Non-Specific Binding: The hydrophobic nature of phenyl rings can contribute to non-specific binding to proteins and membranes. The more polar surface of the BCP scaffold can mitigate this, leading to a cleaner pharmacological profile.[2]

Illustrative Case Study: γ-Secretase Inhibitor

A seminal example of the BCP advantage was demonstrated by Pfizer in the development of a γ-secretase inhibitor for the potential treatment of Alzheimer's disease.[3][5] By replacing a para-substituted phenyl ring with a BCP moiety, they observed a dramatic improvement in the compound's properties:

PropertyPhenyl-Containing CompoundBCP-Containing CompoundFold Improvement
Aqueous SolubilityLowSignificantly Higher>10x
Metabolic Stability (in vitro)ModerateHigh~2x
Cell PermeabilityGoodExcellentImproved
In Vivo PotencyPotentMaintained-

This case study underscores the transformative potential of the BCP scaffold in overcoming common drug development hurdles.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a common synthetic route to the title compound, starting from commercially available precursors.

Materials:

  • 1-Iodobicyclo[1.1.1]pentane

  • tert-Butyllithium (t-BuLi) in pentane

  • Dry diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Carbon dioxide (CO2), solid (dry ice) or gas

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of Bicyclo[1.1.1]pentan-1-yllithium:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve 1-iodobicyclo[1.1.1]pentane in dry diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add two equivalents of a pre-cooled solution of t-BuLi in pentane dropwise to the reaction mixture.

    • Stir the mixture at -78 °C for 1 hour.

  • Carboxylation:

    • Quench the reaction by carefully adding an excess of crushed dry ice to the reaction mixture while maintaining the inert atmosphere. Alternatively, bubble CO2 gas through the solution.

    • Allow the reaction mixture to slowly warm to room temperature.

  • Work-up and Purification:

    • Once at room temperature, add water to the reaction mixture.

    • Separate the aqueous layer and wash the organic layer with water.

    • Acidify the combined aqueous layers to a pH of approximately 2-3 with aqueous HCl.

    • Extract the acidified aqueous layer with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Incorporation of this compound into a Lead Compound via Amide Coupling

This protocol describes a standard method for coupling the synthesized carboxylic acid to a primary or secondary amine in a lead compound.

Materials:

  • This compound

  • Lead compound containing a primary or secondary amine

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Dissolve the lead compound containing the amine in the chosen anhydrous solvent under an inert atmosphere.

    • Add 1.1 to 1.5 equivalents of this compound to the solution.

    • Add 2 to 3 equivalents of the organic base (e.g., DIPEA).

  • Coupling Reaction:

    • Add 1.1 to 1.5 equivalents of the peptide coupling reagent to the reaction mixture.

    • Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the desired BCP-containing amide.

Visualizing the Workflow

The following diagram illustrates the integration of the BCP scaffold into a typical drug discovery pipeline.

BCP_Drug_Discovery_Workflow cluster_synthesis Synthesis of BCP Building Block cluster_discovery Drug Discovery Pipeline start [1.1.1]Propellane bcp_acid This compound start->bcp_acid Multi-step Synthesis bcp_analog BCP-containing Analog bcp_acid->bcp_analog Amide Coupling lead_id Lead Compound (with Phenyl Ring) lead_id->bcp_analog Bioisosteric Replacement sar Structure-Activity Relationship (SAR) bcp_analog->sar admet ADMET Profiling (Solubility, Stability) sar->admet in_vivo In Vivo Efficacy & Pharmacokinetics admet->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: Workflow for incorporating the BCP scaffold into drug discovery.

Conclusion: A Valuable Tool for the Modern Medicinal Chemist

This compound and the broader BCP scaffold represent a significant advancement in the field of medicinal chemistry. By providing a viable and often superior alternative to the traditional phenyl ring, this three-dimensional bioisostere empowers drug discovery professionals to overcome long-standing challenges in optimizing the physicochemical and pharmacokinetic properties of drug candidates.[4][7] The continued development of synthetic methodologies and a deeper understanding of the structure-property relationships of BCP-containing molecules will undoubtedly lead to the design of safer and more effective medicines.

References

Application Notes and Protocols: 2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid as a Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Escaping Flatland in Drug Design with Bicyclo[1.1.1]pentane Bioisosteres

In the landscape of modern medicinal chemistry, the strategic replacement of key functional groups to optimize drug-like properties is a cornerstone of successful lead optimization. This practice, known as bioisosteric replacement, seeks to retain or enhance biological activity while improving pharmacokinetic and physicochemical profiles.[1][2] The carboxylic acid moiety, a common pharmacophore, is often associated with poor membrane permeability and metabolic liabilities, which can hinder the development of orally bioavailable drugs.[3]

A promising strategy to mitigate these issues is the use of saturated, three-dimensional bioisosteres. Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful tool for medicinal chemists.[4] Specifically, 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid serves as a non-classical bioisostere of carboxylic acids, offering a rigid, sp³-rich core that can improve key drug-like properties.[5] This guide provides a detailed overview of the synthesis and application of this compound, empowering researchers to leverage this valuable building block in their drug discovery programs.

The rationale for using the BCP scaffold lies in its unique geometry. It can act as a bioisostere for para-substituted arenes, alkynes, and t-butyl groups, effectively expanding the chemical space available for drug design.[5] The rigid, three-dimensional nature of the BCP core can lead to improved solubility, enhanced metabolic stability, and a reduction in non-specific binding compared to their planar aromatic counterparts.[6][7]

Physicochemical Properties: A Comparative Analysis

To illustrate the advantages of employing this compound, a comparison of its key physicochemical properties with a common aromatic analogue, phenylacetic acid, is presented below.

PropertyPhenylacetic AcidThis compoundRationale for Improvement
pKa ~4.31[5]~4-5 (Predicted)[5]The electronic effect of the BCP cage is comparable to a phenyl ring in this context, leading to a similar acidity.
cLogP 1.41[8]1.3 (Computed)[9]The saturated, non-aromatic nature of the BCP core reduces lipophilicity compared to the phenyl ring.
Aqueous Solubility ~15 g/L[5]Expected to be higherThe rigid, 3D structure of the BCP scaffold disrupts crystal packing and increases polarity, leading to improved aqueous solubility.[7]

Synthesis of this compound

A reliable method for the synthesis of this compound is the Arndt-Eistert homologation of bicyclo[1.1.1]pentane-1-carboxylic acid. This one-carbon chain extension provides a straightforward route to the desired product.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Hydrolysis A Bicyclo[1.1.1]pentane- 1-carboxylic acid B Bicyclo[1.1.1]pentane- 1-carbonyl chloride A->B SOCl₂, DMF (cat.) DCM, rt C α-Diazoketone B->C CH₂N₂ or (TMS)CHN₂ Et₂O, 0°C to rt D Ketene intermediate C->D Ag₂O, H₂O Heat E 2-(Bicyclo[1.1.1]pentan-1-yl) acetic acid D->E Hydrolysis

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound via Arndt-Eistert Homologation

This protocol is adapted from the general principles of the Arndt-Eistert reaction and specific examples of its application to BCP derivatives.[6][10]

Step 1: Formation of Bicyclo[1.1.1]pentane-1-carbonyl chloride

  • To a stirred solution of bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride in vacuo to yield the crude bicyclo[1.1.1]pentane-1-carbonyl chloride, which is used in the next step without further purification.

Step 2: Formation of the α-Diazoketone

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Trimethylsilyldiazomethane is a safer alternative.

  • Prepare a solution of diazomethane in diethyl ether.

  • Dissolve the crude bicyclo[1.1.1]pentane-1-carbonyl chloride (1.0 eq) in anhydrous diethyl ether (0.2 M) and cool to 0 °C.

  • Slowly add the ethereal solution of diazomethane (2.2 eq) to the acid chloride solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • The solvent can be removed in vacuo to yield the crude α-diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

  • To a solution of the crude α-diazoketone (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v), add silver(I) oxide (Ag₂O, 0.1 eq).

  • Heat the reaction mixture to 50-70 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the silver catalyst.

  • Concentrate the filtrate in vacuo to remove the dioxane.

  • Acidify the remaining aqueous solution to pH 2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Application in Medicinal Chemistry: Amide Bond Formation

A key application of this compound is its incorporation into lead molecules via amide bond formation. The following protocol describes a standard amide coupling reaction using HATU, a common and efficient coupling reagent.

Amide_Coupling CarboxylicAcid 2-(Bicyclo[1.1.1]pentan-1-yl) acetic acid HATU HATU, DIPEA CarboxylicAcid->HATU Amine Primary or Secondary Amine (R-NH₂) Amine->HATU Amide BCP-containing Amide HATU->Amide DMF, rt

Caption: Amide coupling of this compound.

Protocol: HATU-Mediated Amide Coupling

This protocol is a general procedure for amide bond formation and can be adapted for various amines.

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere, add the desired amine (1.1 eq).

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.2 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate (NaHCO₃) (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Conclusion

This compound is a valuable building block for medicinal chemists seeking to improve the physicochemical properties of their lead compounds. Its rigid, three-dimensional structure offers a compelling alternative to traditional carboxylic acids and planar aromatic systems. The synthetic and application protocols provided herein offer a practical guide for researchers to incorporate this promising bioisostere into their drug discovery workflows, paving the way for the development of novel therapeutics with enhanced drug-like properties.

References

Application Note: A Practical, Gram-Scale Synthesis of Bicyclo[1.1.1]pentane Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical three-dimensional scaffold in modern medicinal chemistry, serving as a bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] Its incorporation into drug candidates often leads to improved physicochemical properties such as enhanced aqueous solubility, greater metabolic stability, and higher passive permeability.[1][4][5] Despite its value, the practical, large-scale synthesis of functionalized BCPs remains a significant hurdle for many researchers. This application note provides a detailed, field-proven protocol for the gram-scale synthesis of a key BCP intermediate, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which serves as a versatile starting point for a wide array of BCP derivatives. We will delve into the causal logic behind the experimental steps, from the generation of the highly strained but essential precursor, [1.1.1]propellane, to the final purification of the target molecule.

Introduction: The Strategic Importance of BCPs

The principle of "escaping from flatland" has become a guiding philosophy in contemporary drug design, encouraging the move away from planar, aromatic structures towards more three-dimensional molecules.[4][6] Bicyclo[1.1.1]pentanes are at the forefront of this movement. The rigid, rod-like structure of the 1,3-disubstituted BCP core effectively mimics the exit vectors of a para-substituted benzene ring while occupying a smaller volume.[3] This structural mimicry allows for the preservation of biological activity while often improving the drug-like properties of a molecule. The primary challenge to the widespread adoption of BCPs has been the accessibility of functionalized derivatives in sufficient quantities for extensive medicinal chemistry campaigns. This protocol aims to address this gap by providing a robust and scalable synthetic route.

The Cornerstone: [1.1.1]Propellane

The journey to BCP derivatives invariably begins with [1.1.1]propellane, a fascinating and highly strained molecule.[7] Its reactivity is dominated by the weak central carbon-carbon bond, which readily undergoes homolytic or heterolytic cleavage, providing a gateway to the BCP scaffold.[5][7] The synthesis of [1.1.1]propellane itself is a multi-step process, typically starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[8][9] For the purposes of this protocol, we will assume a stock solution of [1.1.1]propellane is available, prepared according to established literature procedures.

Safety First: [1.1.1]Propellane is a volatile and reactive compound that should be handled in a well-ventilated fume hood.[10] Solutions of propellane are typically stored in a refrigerator under an inert atmosphere to prevent polymerization and degradation. All glassware should be oven-dried, and all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

Gram-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol details a two-step synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid on a multigram scale. The first step is a photochemical addition of [1.1.1]propellane to 2,3-butanedione (diacetyl) to form 1,3-diacetylbicyclo[1.1.1]pentane. The second step is a haloform reaction to convert the acetyl groups to carboxylic acids. This route has been shown to be scalable to the kilogram level.[4][11][12][13]

Workflow Overview

G cluster_0 Step 1: Photochemical Reaction cluster_1 Step 2: Haloform Reaction Propellane [1.1.1]Propellane Solution Photoreactor Flow Photoreactor (365 nm) Propellane->Photoreactor Diacetyl 2,3-Butanedione (Diacetyl) Diacetyl->Photoreactor Diketone 1,3-Diacetylbicyclo[1.1.1]pentane Photoreactor->Diketone Irradiation Diketone_step2 1,3-Diacetylbicyclo[1.1.1]pentane Diketone->Diketone_step2 Reaction_Vessel Batch Reactor Diketone_step2->Reaction_Vessel Reagents NaOH, Br2, Dioxane/H2O Reagents->Reaction_Vessel Diacid Bicyclo[1.1.1]pentane-1,3- dicarboxylic Acid Reaction_Vessel->Diacid Oxidation & Workup

Caption: Workflow for the gram-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Step 1: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane

This step utilizes a photochemical reaction in a continuous flow setup, which offers significant advantages for scalability and safety over traditional batch methods.[4][13][14]

Materials and Equipment:

  • Solution of [1.1.1]propellane in a suitable solvent (e.g., 0.7 M in Et₂O)

  • 2,3-Butanedione (diacetyl), freshly distilled

  • Diethyl ether (Et₂O), anhydrous

  • Flow photoreactor equipped with a 365 nm LED light source

  • Syringe pumps

  • Round-bottom flasks and rotary evaporator

Protocol:

  • Prepare a solution of [1.1.1]propellane (1.0 equivalent) and 2,3-butanedione (1.0 equivalent) in diethyl ether. The final concentration should be appropriate for your specific flow reactor setup.

  • Degas the solution with argon for 15-20 minutes.

  • Set up the flow photoreactor according to the manufacturer's instructions. Set the LED wavelength to 365 nm.

  • Pump the reaction mixture through the illuminated coils of the photoreactor at a flow rate that allows for sufficient residence time for the reaction to go to completion. A typical residence time might be 15-20 minutes.[15][16]

  • Collect the output from the reactor in a round-bottom flask cooled in an ice bath.

  • Once all the starting material has been passed through the reactor, concentrate the collected solution under reduced pressure using a rotary evaporator.

  • The resulting crude product, 1,3-diacetylbicyclo[1.1.1]pentane, is often a crystalline solid of sufficient purity for the next step. If necessary, it can be washed with cold pentane to remove any residual starting materials.[9]

Causality and Insights:

  • Why a photochemical reaction? The 365 nm light excites the 2,3-butanedione, which then reacts with the strained central bond of [1.1.1]propellane in a [2+2] cycloaddition-type process followed by rearrangement to give the BCP core.

  • Why flow chemistry? Flow chemistry allows for precise control over reaction parameters such as residence time and temperature. It also improves safety by minimizing the volume of reactive material being irradiated at any given time and ensures uniform irradiation of the reaction mixture.[14]

Step 2: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This classic organic transformation efficiently converts the methyl ketone groups of the diketone intermediate into carboxylic acids.

Materials and Equipment:

  • 1,3-Diacetylbicyclo[1.1.1]pentane

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • 1,4-Dioxane

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • Large reaction vessel with mechanical stirring and a dropping funnel

Protocol:

  • In a large reaction vessel, prepare a solution of sodium hydroxide (15.0 equivalents) in water and cool it to 0-5 °C in an ice bath.

  • Slowly add bromine (7.5 equivalents) to the cold NaOH solution with vigorous stirring. Caution: This is a highly exothermic reaction and generates sodium hypobromite in situ. Maintain the temperature below 10 °C.

  • Once the bromine addition is complete, continue stirring the mixture for 3 hours at 0-5 °C.

  • In a separate flask, dissolve the 1,3-diacetylbicyclo[1.1.1]pentane (1.0 equivalent) in 1,4-dioxane.

  • Add the solution of the diketone dropwise to the cold sodium hypobromite solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete (monitor by TLC or LC-MS), extract the mixture with dichloromethane to remove any unreacted starting material and organic byproducts.

  • Carefully acidify the aqueous layer to a pH of ~1-2 with concentrated hydrochloric acid in an ice bath. A white precipitate of the dicarboxylic acid should form.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a white solid.

Causality and Insights:

  • Why the haloform reaction? The haloform reaction is a reliable and high-yielding method for converting methyl ketones to carboxylic acids. The basic conditions deprotonate the methyl group, which then undergoes successive halogenations followed by cleavage to form bromoform and the carboxylate.

  • Why the specific stoichiometry? A large excess of the hypobromite reagent is used to ensure complete conversion of both acetyl groups on the BCP core.

Quantitative Data Summary

StepStarting MaterialReagentsProductScale (Starting Material)Typical Yield
1[1.1.1]Propellane2,3-Butanedione1,3-Diacetylbicyclo[1.1.1]pentane5.6 mol94%[4]
21,3-Diacetylbicyclo[1.1.1]pentaneNaOH, Br₂Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid1.64 mol~80-90%

Further Functionalization

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a versatile intermediate. The two carboxylic acid groups can be functionalized independently or together to access a wide range of BCP derivatives.

G Diacid Bicyclo[1.1.1]pentane-1,3- dicarboxylic Acid Monoester Mono-ester Mono-acid Diacid->Monoester Selective Esterification Diamine Bicyclo[1.1.1]pentane-1,3-diamine Diacid->Diamine Double Curtius Rearrangement Diol Bicyclo[1.1.1]pentane-1,3-dimethanol Diacid->Diol Reduction (e.g., LiAlH4) Amine Boc-protected Amine Acid Monoester->Amine Curtius Rearrangement

Caption: Key transformations of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

For example, a Curtius rearrangement can be used to convert the carboxylic acid groups to amines, providing access to bicyclo[1.1.1]pentan-1-amine and its derivatives, which are highly sought-after building blocks.[17][18] Selective mono-esterification allows for orthogonal functionalization of the two bridgehead positions.[4][13]

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the gram-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key precursor for a multitude of BCP derivatives. By leveraging a continuous flow photochemical reaction and a robust haloform oxidation, researchers can access significant quantities of this valuable building block. This accessibility is crucial for enabling the widespread incorporation of the BCP motif into drug discovery programs, ultimately accelerating the development of new therapeutics with improved pharmacological profiles.

References

Application Notes & Protocols: Amide Coupling Reactions with 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Bicyclo[1.1.1]pentane Scaffold in Modern Drug Discovery

The Bicyclo[1.1.1]pentane (BCP) motif has emerged as a pivotal structural unit in contemporary medicinal chemistry.[1][2] It is increasingly utilized as a non-classical bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[1][3][4] The unique, rigid, and three-dimensional geometry of the BCP cage offers significant advantages over its planar aromatic counterparts.[3] These benefits often include enhanced aqueous solubility, improved metabolic stability, and the ability to explore novel chemical space by providing distinct exit vectors for substituents.[3][4] Consequently, the incorporation of BCP scaffolds can lead to compounds with superior pharmacokinetic profiles.[4]

2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid is a key building block that serves as a versatile handle for introducing the BCP moiety into target molecules. The methylene spacer between the carboxylic acid and the BCP cage mitigates potential steric hindrance that might be observed with bridgehead BCP-carboxylic acids, facilitating a wider range of chemical transformations.[5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in amide coupling reactions. We will explore the mechanistic underpinnings of common coupling strategies and provide robust, step-by-step protocols for their successful implementation.

Mechanistic Fundamentals of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow under neutral conditions. Therefore, the reaction requires the activation of the carboxylic acid. This is achieved by converting the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. This guide focuses on two of the most reliable and widely used classes of coupling reagents: carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack & Amide Formation Acid R-COOH (BCP-CH2-COOH) Reagent Coupling Reagent (e.g., EDC, HATU) Acid->Reagent 1. Activation Active_Ester Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) Reagent->Active_Ester Forms Amine Amine (R'-NH2) Active_Ester->Amine 2. Nucleophilic Attack Amide Amide Product (BCP-CH2-CONHR') Amine->Amide 3. Forms Byproduct Byproducts (Urea, HOAt) G BCP_Acid BCP-CH2-COOH EDC EDC BCP_Acid->EDC 1. Activation O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) HOBt HOBt O_Acylisourea->HOBt 2. Trapping Urea EDC-Urea Byproduct (Water Soluble) O_Acylisourea->Urea Forms HOBt_Ester HOBt Active Ester (More Stable) Amine R'-NH2 HOBt_Ester->Amine 3. Amidation Amide_Product BCP-CH2-CONHR' G BCP_Acid BCP-CH2-COOH Base Base (DIPEA) BCP_Acid->Base 1. Deprotonation Carboxylate BCP-CH2-COO⁻ HATU HATU Carboxylate->HATU 2. Activation OAt_Ester OAt Active Ester (Highly Reactive) TMU Tetramethylurea (Byproduct) HATU->TMU Releases Amine R'-NH2 OAt_Ester->Amine 3. Amidation HOAt HOAt (Byproduct) OAt_Ester->HOAt Releases Amide_Product BCP-CH2-CONHR'

References

Application Notes & Protocols: The Strategic Use of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid in γ-Secretase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Pursuit of Safer Alzheimer's Therapeutics

γ-Secretase, a multi-subunit intramembrane protease, is a critical enzyme in the amyloid cascade hypothesis of Alzheimer's disease (AD).[1] It performs the final cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 species, which is a principal component of the amyloid plaques found in AD brains.[2][3] This central role makes γ-secretase a compelling therapeutic target for AD.[4][5][6] However, the development of γ-secretase inhibitors (GSIs) has been fraught with challenges, primarily due to mechanism-based toxicities arising from the inhibition of other essential substrates, most notably the Notch receptor.[3][4][7] Inhibition of Notch signaling can lead to severe side effects, including gastrointestinal toxicity.[3]

A key challenge in modern medicinal chemistry is to design potent inhibitors with superior "drug-like" properties—high solubility, metabolic stability, and cell permeability—while maintaining a high degree of selectivity for the intended target. The "escape from flatland" strategy, which involves replacing flat, aromatic rings with three-dimensional, saturated bioisosteres, has emerged as a powerful approach to achieve this.[8][9] The bicyclo[1.1.1]pentane (BCP) moiety, a rigid C(sp³)-rich scaffold, has proven to be an exceptional bioisostere for para-substituted phenyl rings.[10][11]

A landmark study demonstrated that replacing a central fluorophenyl ring in the potent γ-secretase inhibitor Avagacestat (BMS-708163) with a BCP scaffold resulted in an equipotent compound with significantly improved aqueous solubility, passive permeability, and oral absorption.[10][12][13][14][15][16] This success highlights the immense potential of BCP-containing building blocks, such as 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid, in the design of next-generation GSIs. This guide provides the scientific rationale, key experimental protocols, and data interpretation frameworks for leveraging BCP scaffolds to develop safer and more effective γ-secretase inhibitors.

The BCP Advantage: A Rationale for Phenyl Ring Bioisosterism

The strategic replacement of a para-substituted phenyl ring with a 1,3-disubstituted bicyclo[1.1.1]pentane core is predicated on geometric mimicry and profound improvements in physicochemical properties.

Causality Behind the Choice:

  • Structural Mimicry: The BCP core acts as a rigid, non-planar spacer that maintains a similar exit vector and distance between substituents as a para-substituted phenyl ring, allowing it to preserve crucial binding interactions with the target enzyme.[8][10]

  • Enhanced Solubility: Aromatic rings contribute significantly to a molecule's hydrophobicity and can engage in π-π stacking, leading to poor aqueous solubility. The saturated, sp³-hybridized nature of the BCP scaffold disrupts planarity, reduces lipophilicity, and often leads to a dramatic increase in solubility—a critical factor for oral bioavailability.[8][9][15][17][18]

  • Improved Metabolic Stability: Phenyl rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The BCP core, lacking aromatic C-H bonds, is significantly more resistant to this metabolic pathway, thereby increasing the compound's half-life.[9][15][17]

  • Superior Permeability: While seemingly counterintuitive, the reduction in planarity and improved solubility profile can lead to better passive permeability across cell membranes, a key attribute for brain-penetrant drugs.[15][18]

Caption: Structural comparison of a phenyl ring and its BCP bioisostere.

Data Presentation: Physicochemical Property Comparison

The following table summarizes the reported improvements when replacing a fluorophenyl ring with a BCP motif in a GSI scaffold, demonstrating the tangible benefits of this strategy.[15]

PropertyPhenyl Analogue (BMS-708163)BCP Analogue (Compound 3)Improvement
γ-Secretase IC₅₀ 0.27 nM0.27 nMEquipotent
Aqueous Solubility LowSignificantly Higher>7-fold increase
Passive Permeability ModerateHighImproved
Mouse Oral Cₘₐₓ 1.1 µM4.3 µM~4-fold increase
Mouse Oral AUC 5.8 µM·h21.9 µM·h~4-fold increase

The γ-Secretase Signaling Pathway: A Dual-Substrate Challenge

A successful GSI must selectively inhibit the processing of APP over that of Notch. Understanding this dual-substrate mechanism is fundamental to designing assays that can effectively measure this selectivity.

G cluster_app APP Pathway (Alzheimer's Pathogenesis) cluster_notch Notch Pathway (Cell Development) APP APP C99 C99 Fragment APP->C99 β-secretase gamma_secretase γ-Secretase (Therapeutic Target) C99->gamma_secretase Substrate Ab Aβ42 / Aβ40 (Plaque Formation) AICD AICD Notch Notch Receptor NEXT NEXT Fragment Notch->NEXT Sheddase NEXT->gamma_secretase Substrate NICD NICD (Gene Transcription) gamma_secretase->Ab Cleavage gamma_secretase->AICD Cleavage gamma_secretase->NICD Cleavage GSI BCP-GSI (Selective Inhibition) GSI->gamma_secretase Inhibits APP > Notch

Caption: Dual processing of APP and Notch by γ-secretase.

Experimental Design and Protocols

The development of a novel BCP-containing GSI follows a logical progression from chemical synthesis to biochemical and cell-based characterization.

A 1. Synthesis of BCP-GSI Analogue B 2. In Vitro Assay: Direct Enzyme Inhibition A->B C 3. Cell-Based Aβ Assay: Potency on Target B->C D 4. Cell-Based Notch Assay: Off-Target Activity C->D E 5. Data Analysis: Determine IC50 & Selectivity D->E

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling three-dimensional structural motif, increasingly utilized as a bioisosteric replacement for traditional chemical groups like para-substituted benzene rings, alkynes, and tert-butyl groups.[1][2][3] The rigid, cage-like structure of the BCP core offers a unique spatial arrangement of substituents, which can lead to significant improvements in a compound's aqueous solubility, metabolic stability, and overall pharmacokinetic profile, while maintaining or even enhancing biological activity.[2][4][5] The growing interest in BCPs is evidenced by the sharp increase in related patents and publications in recent years.[5][6]

This guide focuses on the derivatization of a key BCP building block: 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid. The carboxylic acid functionality serves as a versatile handle for the introduction of a wide array of chemical diversity through common transformations such as amide bond formation and esterification. The protocols detailed herein provide researchers, scientists, and drug development professionals with a practical framework for the synthesis of novel BCP-containing molecules, underpinned by a rationale for the experimental choices made.

Core Principles of Derivatization

The derivatization of the carboxylic acid group of this compound typically involves an initial activation step to convert the hydroxyl group of the carboxylic acid into a better leaving group. This is followed by nucleophilic acyl substitution with an appropriate nucleophile (e.g., an amine to form an amide or an alcohol to form an ester). The choice of coupling reagents and reaction conditions is critical to ensure high yields and purity of the desired product.

Below is a generalized workflow for the derivatization of this compound:

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Acyl Substitution Carboxylic_Acid This compound Activated_Intermediate Activated Acyl Intermediate (e.g., Acyl Chloride, Active Ester) Carboxylic_Acid->Activated_Intermediate Coupling Reagents or Thionyl Chloride Carboxylic_Acid->Activated_Intermediate Product Desired Derivative (Amide or Ester) Activated_Intermediate->Product Reaction with Nucleophile Activated_Intermediate->Product Nucleophile Nucleophile (Amine or Alcohol) G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Carboxylic_Acid This compound Acyl_Chloride 2-(Bicyclo[1.1.1]pentan-1-yl)acetyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂, cat. DMF Carboxylic_Acid->Acyl_Chloride Ester Ester Derivative Acyl_Chloride->Ester Reaction with Alcohol Acyl_Chloride->Ester Alcohol Alcohol (R-OH)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Bicyclo[1.1.1]pentane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique and valuable scaffolds. Bicyclo[1.1.1]pentanes have emerged as crucial bioisosteres for para-substituted benzene rings, offering improvements in physicochemical properties such as solubility and metabolic stability.[1][2][3][4][5][6] However, the synthesis of BCPs, primarily through the highly strained intermediate [1.1.1]propellane, can present unique challenges.[1][7]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of bicyclo[1.1.1]pentanes.

Q1: What is the most common synthetic route to bicyclo[1.1.1]pentane (BCP) derivatives?

A1: The most prevalent and versatile method for synthesizing a wide array of BCP derivatives involves the generation and subsequent functionalization of [1.1.1]propellane.[1][2] This highly strained molecule serves as a key intermediate that can undergo various reactions, including radical and anionic additions, to introduce functionality at the bridgehead positions of the BCP core.[1][8][9] The seminal work by Wiberg and Walker first reported the synthesis of [1.1.1]propellane, and a more practical and scalable synthesis was later developed by Szeimies and co-workers.[2][8]

Q2: What are the primary safety concerns when working with [1.1.1]propellane?

A2: [1.1.1]Propellane is a highly strained and volatile molecule, which necessitates careful handling.[1][7] Key safety considerations include:

  • High Reactivity: Due to its significant strain energy (estimated around 102 kcal/mol), [1.1.1]propellane is highly reactive and can undergo spontaneous polymerization, which can be exothermic.[2]

  • Volatility: It is a volatile compound and is typically handled in solution at low temperatures to minimize evaporation and potential hazards.

  • In Situ Generation: For many applications, [1.1.1]propellane is generated and used immediately (in situ) to avoid isolation and storage issues.[10]

  • Low Temperature Storage: If a solution of [1.1.1]propellane must be stored, it should be kept at very low temperatures (e.g., -196 °C) to prevent decomposition and polymerization.[2]

Q3: Can BCPs be synthesized without using [1.1.1]propellane?

A3: Yes, alternative methods exist for the synthesis of BCP derivatives that do not involve [1.1.1]propellane as an intermediate. One notable approach involves the reaction of carbenes with bicyclo[1.1.0]butanes to construct the BCP framework.[10][11][12] However, the synthesis of substituted bicyclo[1.1.0]butane precursors can be challenging. For many applications, the [1.1.1]propellane route remains the most versatile and widely employed.

Section 2: Troubleshooting Guide - The Szeimies Synthesis of [1.1.1]Propellane

The Szeimies synthesis is a cornerstone for accessing [1.1.1]propellane. This section provides a troubleshooting guide for this critical step.

Diagram: Szeimies Synthesis of [1.1.1]Propellane

Szeimies_Synthesis A 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane MeLi Methyllithium (2 equiv.) Et2O, -78 °C to 0 °C A->MeLi B [1.1.1]Propellane MeLi->B caption Szeimies Synthesis Workflow Propellane_Functionalization Propellane [1.1.1]Propellane Radical Radical Addition (e.g., R-I, Et3B) Propellane->Radical Anionic Anionic Addition (e.g., R-MgBr, R-Li) Propellane->Anionic BCP_Radical 1-Halo-3-R-BCP Radical->BCP_Radical BCP_Anionic 1-R-BCP Anionic->BCP_Anionic caption Functionalization Pathways Flow_Chemistry ReagentA Precursor Solution PumpA Pump A ReagentA->PumpA ReagentB MeLi Solution PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor1 Reactor 1 (Propellane Generation) Mixer->Reactor1 Reactor2 Reactor 2 (Functionalization) Reactor1->Reactor2 ReagentC Functionalizing Agent PumpC Pump C ReagentC->PumpC PumpC->Reactor2 Product BCP Product Reactor2->Product caption Flow Chemistry Workflow

References

Technical Support Center: Purification of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid (BCP-AA) and its related derivatives. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere for para-substituted phenyl rings and other motifs in modern drug discovery, often improving properties like solubility and metabolic stability.[1][2] However, the unique, rigid, and three-dimensional structure of these compounds can present specific challenges during purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices for techniques like recrystallization and column chromatography, providing you with the rationale needed to adapt and optimize these protocols for your specific BCP derivative.

General FAQs

Q1: What are the key physical properties of this compound that influence its purification?

A1: this compound is typically a solid at room temperature.[3] Its structure consists of a highly strained, non-polar BCP cage and a polar carboxylic acid group. This amphiphilic nature dictates its solubility. It has limited solubility in non-polar solvents like hexanes and pentane but is more soluble in moderately polar solvents like diethyl ether, ethyl acetate, and chlorinated solvents. The carboxylic acid group allows it to be deprotonated in basic aqueous solutions, a property that can be exploited for acid-base extraction, though care must be taken.

Q2: How stable are BCP derivatives under common purification conditions?

A2: The BCP core itself is remarkably robust and stable.[2] It is generally resistant to moderate heat, acidic, and basic conditions commonly used in purification. The primary stability concerns will relate to the functional groups attached to the BCP core. For the parent acetic acid, the main consideration is the reactivity of the carboxylic acid itself. For derivatives like esters or amides, hydrolysis can occur under strong acidic or basic conditions, especially during prolonged column chromatography or aqueous workups.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most effective method for purifying multi-gram quantities of solid BCP derivatives, provided a suitable solvent system can be identified.

Q3: My crude BCP-AA won't crystallize from any single solvent. What should I do?

A3: This is a common issue. Due to its amphiphilic nature, a single solvent is often either too good (everything stays dissolved) or too poor (everything crashes out). The solution is to use a binary solvent system. The principle is to dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). A small addition of the "good" solvent to clarify, followed by slow cooling, should induce crystallization.

Q4: My compound is "oiling out" instead of forming crystals during recrystallization. Why is this happening and how can I fix it?

A4: Oiling out occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point (or the melting point of the solvated compound). This is common when the solution is cooled too quickly or if the solvent is too non-polar.

  • Causality: The highly symmetric and non-polar BCP cage can lead to weaker crystal lattice interactions compared to flatter aromatic systems. If the cooling is too rapid, the molecules don't have time to orient themselves into an ordered crystal lattice and instead aggregate as a disordered, super-saturated liquid (an oil).

  • Solutions:

    • Slow Down Cooling: After adding the anti-solvent, allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. Do not place a hot solution directly into an ice bath.

    • Use More Solvent: You may be using too concentrated a solution. Add more of the "good" solvent and reheat to dissolve the oil, then repeat the cooling process.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Q5: What are the best starting solvent systems for recrystallizing BCP-AA and its simple ester derivatives?

A5: Based on literature precedents, the following systems are excellent starting points. Always perform small-scale tests first.

Compound Type "Good" Solvent (Solubilizing) "Poor" Solvent (Anti-Solvent) Typical Ratio (Good:Poor) Reference
BCP Di-acids/Carboxylic AcidsMethyl tert-butyl ether (MeOtBu)Pentane1:9[4]
BCP Diketones/EstersDiethyl ether (Et₂O)Pentane1:2[4]
BCP IodidesPentane (at low temperature)(Single Solvent)N/A[5]
Protocol 1: General Recrystallization of BCP Derivatives
  • Place the crude, solid BCP derivative into an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the "good" solvent (e.g., MeOtBu or Et₂O) and heat the mixture gently with stirring until the solid completely dissolves.

  • Remove the flask from the heat source. Slowly add the "poor" solvent (e.g., pentane or hexanes) dropwise while stirring until the solution remains faintly turbid.

  • Add 1-2 drops of the "good" solvent to re-clarify the solution.

  • Cover the flask and allow it to cool slowly to room temperature. For optimal recovery, subsequently place it in a refrigerator (4 °C) for several hours or overnight.

  • Collect the resulting crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide: Column Chromatography

For smaller scales, non-crystalline products, or separating mixtures of similar polarity, flash column chromatography is the preferred method.

Q6: My BCP derivative is streaking badly on the TLC plate. What does this mean for my column?

A6: Streaking on a TLC plate is a strong indicator that you will have poor separation and broad peaks during column chromatography. For BCP carboxylic acids, this is almost always due to strong interactions between the acidic proton and the silica gel.

  • Causality: Silica gel is weakly acidic. The polar carboxylic acid group of your molecule can hydrogen bond strongly to the silanol groups (Si-OH) on the silica surface. This strong, sometimes irreversible, binding leads to slow, uneven movement up the TLC plate, resulting in a streak rather than a compact spot.

  • Solutions:

    • Add Acetic Acid to the Eluent: Add a small amount of acetic acid (0.5-1%) to your mobile phase (e.g., hexanes/ethyl acetate). The acetic acid will protonate the silica surface and compete for binding sites, allowing your BCP-AA to move more cleanly.

    • Convert to an Ester: If possible, purifying the compound as a less polar ester (e.g., methyl or ethyl ester) is often much easier. The ester can be hydrolyzed back to the carboxylic acid after purification.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase (C18) column if the issue persists.

Q7: I'm not getting good separation between my desired BCP product and a non-polar impurity. How can I improve the resolution?

A7: This is a common challenge, as the BCP cage itself is very non-polar (hydrocarbon-like). If an impurity is also non-polar, it will travel with a similar Rf.

  • Solutions:

    • Decrease the Polarity of the Mobile Phase: Use a higher percentage of the non-polar solvent (e.g., switch from 20% EtOAc in hexanes to 10% or 5%). This will force all compounds to move more slowly, increasing their interaction time with the stationary phase and potentially improving separation between spots with small polarity differences.

    • Try a Different Solvent System: Sometimes, changing the solvent system entirely can alter selectivity. A combination of hexanes, ethyl acetate, and dichloromethane can provide different selectivity compared to a simple hexanes/ethyl acetate system.[6]

    • Use a Long Column with Fine Silica: A longer column and silica gel with a smaller particle size (finer mesh) will increase the number of theoretical plates, leading to better resolution.

Q8: My product seems to have decomposed on the column. Is this common for BCPs?

A8: While the BCP core is stable, certain derivatives can be sensitive to the acidic nature of silica gel. For example, derivatives with acid-labile protecting groups (like Boc on an amine) or strained functional groups attached to the BCP core could potentially degrade during long exposure times on the column.

  • Solutions:

    • Run the Column Quickly: Use "flash" chromatography conditions (applying pressure to speed up the flow rate) to minimize the residence time of your compound on the silica.

    • Neutralize the Silica: You can prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (~1%) before packing the column. This is particularly useful for purifying base-sensitive compounds.

    • Switch to Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds.

Workflow & Troubleshooting Diagram

The following diagram outlines a general workflow for purification and key troubleshooting decision points.

G cluster_start Start cluster_analysis Initial Analysis cluster_purify Purification Path cluster_result Outcome & Troubleshooting Crude Crude Product (Post-Workup) TLC Analyze by TLC/¹H NMR Crude->TLC IsSolid Is it a solid? TLC->IsSolid Column Column Chromatography IsSolid->Column No / Impure Recryst Recrystallization IsSolid->Recryst Yes Pure Pure Compound Column->Pure Success TroubleColumn Column Issues (Streaking, poor separation) Column->TroubleColumn Failure Recryst->Pure Success TroubleRecryst Recrystallization Failed (Oiling out, low purity) Recryst->TroubleRecryst Failure TroubleRecryst->Column Try Column TroubleColumn->Column Adjust Conditions (Solvent, Additive)

Caption: General purification workflow for BCP derivatives.

Protocol 2: Flash Column Chromatography of this compound
  • Prepare the Eluent: Based on TLC analysis, prepare a mobile phase that gives your product an Rf of ~0.2-0.3. For BCP-AA, a good starting point is Hexanes:Ethyl Acetate (4:1) + 0.5% Acetic Acid.

  • Pack the Column: Wet-pack a column with silica gel using your chosen eluent. Ensure the silica bed is compact and level.[6]

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]

  • Elute: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to achieve a steady, fast flow.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.

By understanding the unique structural properties of the BCP core and the nature of its attached functional groups, you can logically troubleshoot purification challenges and develop robust, reliable protocols.

References

Technical Support Center: Functionalization of Bicyclo[1.1.1]pentanes

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) chemistry. As a rigid, non-planar bioisostere for para-substituted benzene rings, alkynes, and tert-butyl groups, the BCP scaffold has become a cornerstone in modern medicinal chemistry for improving key drug properties like solubility and metabolic stability.[1][2] However, harnessing the unique reactivity of its strained core, typically by functionalizing its precursor [1.1.1]propellane, presents distinct challenges.

This guide is structured to address the most common and complex side reactions encountered in the laboratory. It provides not only solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may be encountering during your reactions.

Question 1: My radical reaction with [1.1.1]propellane is producing a significant amount of high molecular weight material (oligomers/polymers) instead of my desired 1,3-disubstituted BCP. What is happening and how can I fix it?

Answer:

This is the most frequent side reaction in BCP chemistry. It occurs when the bicyclo[1.1.1]pentyl radical intermediate, formed after the initial radical adds to [1.1.1]propellane, reacts with another molecule of propellane instead of being trapped by the intended reagent or undergoing the desired chain transfer step. This initiates a chain polymerization process, consuming your starting material and producing intractable mixtures.[3][4]

The core of the problem is a kinetic competition: the rate of radical trapping vs. the rate of propagation. To favor your desired product, you must optimize conditions to accelerate the trapping event.

Root Causes & Solutions:

  • Low Trapping Reagent Concentration/Reactivity: The trapping agent (e.g., a hydrogen atom donor, an alkene, or a halide source in an Atom Transfer Radical Addition - ATRA) may be too dilute or not reactive enough to intercept the BCP radical intermediate efficiently.

    • Solution: Increase the concentration of the trapping agent relative to [1.1.1]propellane. For ATRA reactions, ensure your alkyl or aryl halide is a good radical precursor and is present in sufficient excess.

  • High [1.1.1]propellane Concentration: Running the reaction at a high concentration of propellane increases the probability of the BCP radical encountering another propellane molecule, favoring polymerization.

    • Solution: Perform the reaction under higher dilution. Alternatively, use a slow-addition (syringe pump) of the [1.1.1]propellane solution to a solution containing the radical precursor and trapping agent. This keeps the instantaneous concentration of propellane low, minimizing self-reaction.[5]

  • Inefficient Radical Initiation: If the generation of the initial radical is slow, the overall reaction concentration of radical species will be low, making the trapping of the BCP radical less efficient.

    • Solution: Ensure your initiation method is effective. For triethylborane (Et₃B) initiation, ensure adventitious air is present to start the process but not so much that it quenches the reaction.[6] For photoredox catalysis, ensure your light source is of the correct wavelength and intensity for your chosen photocatalyst.[5]

Troubleshooting Workflow for Oligomerization

G start High Oligomerization Observed check_conc Is [Propellane] high? start->check_conc check_trap Is trapping agent concentration and reactivity sufficient? check_conc->check_trap No sol_conc Action: Decrease [Propellane] - Use higher dilution - Slow-add propellane check_conc->sol_conc Yes check_init Is radical initiation efficient? check_trap->check_init Yes sol_trap Action: Increase Trapping Efficiency - Increase concentration of trapping agent - Use a more reactive agent check_trap->sol_trap No check_init->start Yes (Re-evaluate) sol_init Action: Optimize Initiation - Check initiator quality/quantity - Verify photoredox setup (light, catalyst) check_init->sol_init No end_node Problem Resolved sol_conc->end_node sol_trap->end_node sol_init->end_node

Caption: A decision tree for troubleshooting oligomerization side reactions.

Question 2: My reaction to form a 1,3-disubstituted BCP is stalling, providing only the 1-monosubstituted product. How can I drive the reaction to completion?

Answer:

This issue arises when the second functionalization step is significantly slower than the first or when the intermediate is too stable to react further. Most modern methods for 1,3-disubstitution are multicomponent reactions where the BCP radical intermediate is trapped by a second species.[2][7]

Potential Causes and Solutions:

  • Intermediate Quenching: The BCP radical or a subsequent BCP anion/organometallic intermediate is being prematurely quenched by a proton source (e.g., solvent, trace water, or acidic functional groups on the substrate).

    • Solution: Use rigorously dried solvents and reagents. If your substrate has acidic protons (e.g., alcohols, amides), consider using a protecting group strategy or a non-protic solvent system.

  • Steric Hindrance: The trapping reagent for the second functionalization may be too sterically bulky to approach the BCP intermediate. This has been observed with ortho-substituted Grignard reagents in iron-catalyzed cross-couplings, where steric hindrance opens the door for other side reactions.[7]

    • Solution: If possible, switch to a less sterically demanding reagent. For example, use a para- or meta-substituted aryl Grignard instead of an ortho-substituted one. If the substituent is essential, you may need to explore alternative coupling chemistries with different catalytic systems that are less sensitive to steric bulk.

  • Reagent Incompatibility: In multicomponent reactions, the reagents for the first and second functionalization steps may be incompatible. For example, in an iron-catalyzed dicarbofunctionalization, the alkyl halide radical precursor and the aryl Grignard must coexist under the reaction conditions.[7]

    • Solution: Review the literature for established compatible reagent pairings. It may be necessary to switch from a one-pot, three-component reaction to a two-step sequence where the monosubstituted BCP is isolated first (e.g., as a BCP-halide or BCP-boronic ester) and then subjected to a second functionalization step like a cross-coupling.[8][9]

Table 1: Comparison of BCP Functionalization Strategies

StrategyKey IntermediateCommon Side ReactionsBest For
Radical Addition/Trapping BCP RadicalOligomerization, Incomplete TrappingRapid access to diverse functionalities
Anionic Addition/Trapping BCP Anion/OrganometallicPremature quenching, Low functional group toleranceCarbon-based substituents, Grignard formation
Two-Step Functionalization BCP-Halide, BCP-Boronic EsterLower overall yield, Longer synthesisComplex molecules, Late-stage functionalization

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about BCP chemistry.

Question 3: Why is the bicyclo[1.1.1]pentane core so kinetically stable despite possessing ~66 kcal/mol of ring strain?

Answer:

This is a crucial and fascinating aspect of BCP chemistry. While the BCP core is highly strained (thermodynamically unstable compared to an acyclic pentane), it is kinetically very stable.[9] Decomposition or rearrangement would require the cleavage of strong C-C or C-H bonds and would have to proceed through even more strained transition states, creating a high activation energy barrier. Direct C-H functionalization, for instance, is challenging due to the strength and steric inaccessibility of the C-H bonds, though methods using powerful dirhodium catalysts have been developed.[10][11] This inherent kinetic stability is what makes the BCP scaffold a robust and reliable bioisostere in drug molecules, as it is resistant to metabolic degradation.[1]

Question 4: Why are radical reactions generally preferred over anionic reactions for the ring-opening of [1.1.1]propellane?

Answer:

While both radical and anionic additions are effective ways to open the central C1-C3 bond of [1.1.1]propellane, radical reactions are often more common and versatile for several reasons.[8][9]

  • Reaction Efficiency: Radicals typically react more readily with [1.1.1]propellane than anions. This is attributed to the electronic demands of the transition state. Anionic addition requires accommodating more electron density within the already strained cage structure, which is less favorable than the addition of a neutral radical.[9]

  • Functional Group Tolerance: Modern radical generation methods, particularly those using photoredox catalysis, exhibit excellent functional group tolerance.[5][8] This allows for the late-stage functionalization of complex molecules like drug derivatives. Anionic methods, which often employ highly reactive organometallics like Grignard or organolithium reagents, are incompatible with many functional groups (e.g., esters, ketones, acidic protons).[9]

  • Milder Conditions: Many radical reactions can be performed at room temperature under visible light irradiation or with simple initiators like triethylborane.[5][6] In contrast, some anionic additions require harsh conditions, such as heating Grignard reagents in sealed tubes, which can present safety concerns and limit substrate scope.[9]

Reaction Pathway Competition

G propellane [1.1.1]Propellane bcp_radical BCP-Radical Intermediate propellane->bcp_radical + R• radical_source Radical Source (e.g., R-X + Initiator) oligomer Oligomerization / Polymerization bcp_radical->oligomer + [1.1.1]Propellane (slow trapping) product Desired 1,3-Disubstituted BCP bcp_radical->product + Z-Y (fast trapping) trap Trapping Agent (Z-Y)

Caption: Competing pathways for the BCP radical intermediate.

Question 5: Are there viable synthetic alternatives to using the highly reactive and operationally challenging [1.1.1]propellane?

Answer:

Yes, while the majority of BCP syntheses rely on [1.1.1]propellane, its challenging handling (it is often generated in situ or stored as a dilute solution at low temperatures due to its volatility and reactivity) has driven the search for alternatives.[8][12]

One notable alternative is the use of bicyclo[1.1.0]butanes (BCBs) as precursors. The addition of carbenes, particularly dihalocarbenes, to the central bond of a BCB can effectively construct the BCP framework.[13][14] This approach circumvents the need for [1.1.1]propellane entirely and provides access to different substitution patterns, such as 2,2-dihalo BCPs, which can serve as versatile platforms for further functionalization.[13] While BCBs are also strained and can be challenging to handle, this strategy represents a mechanistically distinct and valuable alternative for accessing novel BCP building blocks.

Protocols

Protocol 1: General Procedure for Triethylborane-Initiated ATRA of an Alkyl Iodide to [1.1.1]Propellane

This protocol is adapted from methodologies described for the synthesis of 1-halo-3-substituted BCPs.[6]

Materials:

  • Alkyl iodide (1.0 equiv)

  • [1.1.1]Propellane solution (e.g., ~0.4 M in diethyl ether, 1.2 equiv)

  • Triethylborane (1.0 M in hexanes, 0.2 equiv)

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the alkyl iodide and anhydrous solvent.

  • Add the [1.1.1]propellane solution via syringe.

  • Begin vigorous stirring.

  • Slowly add the triethylborane solution dropwise via syringe. An immediate, slightly exothermic reaction may be observed. Note: The reaction is initiated by trace oxygen. If the reaction does not start, a very small amount of air can be introduced via syringe, but exercise caution as excess oxygen will inhibit the reaction.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by opening it to the air for 15 minutes to oxidize any remaining triethylborane.

  • Concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 1-iodo-3-alkyl-bicyclo[1.1.1]pentane product.

References

Technical Support Center: Synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid, a critical building block in modern medicinal chemistry. As a highly sought-after bioisostere for the para-substituted phenyl ring, the bicyclo[1.1.1]pentane (BCP) scaffold can significantly improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, reflecting field-proven insights to help you optimize your synthetic route and maximize yields.

Section 1: Synthesis Overview & Mechanistic Considerations

The most common and scalable routes to this compound involve a one-carbon homologation of bicyclo[1.1.1]pentane-1-carboxylic acid. The Arndt-Eistert reaction, proceeding via a Wolff rearrangement, is a reliable method for this transformation.[3][4] The overall strategy begins with the synthesis of the BCP core, typically from the highly strained but versatile intermediate, [1.1.1]propellane.

The general synthetic pathway is illustrated below.

Synthesis_Workflow cluster_0 Part A: BCP Core Synthesis cluster_1 Part B: Arndt-Eistert Homologation Propellane [1.1.1]Propellane Generation Carboxylation Carboxylation (e.g., with CO2) Propellane->Carboxylation Trapping of BCP-anion BCP_Acid_1 Bicyclo[1.1.1]pentane- 1-carboxylic Acid Carboxylation->BCP_Acid_1 Acid_Chloride Acid Chloride Formation (e.g., SOCl2, DMF cat.) BCP_Acid_1->Acid_Chloride Diazo_Ketone Diazo Ketone Synthesis (e.g., CH2N2) Acid_Chloride->Diazo_Ketone Wolff Wolff Rearrangement (Photochemical or Thermal) Diazo_Ketone->Wolff Final_Product This compound Wolff->Final_Product

References

Technical Support Center: Analysis of Impurities in 2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis and purification of this valuable bicyclo[1.1.1]pentane (BCP) derivative. The unique strained ring system of BCPs, while offering desirable properties as bioisosteres in medicinal chemistry, can also lead to specific impurity profiles depending on the synthetic route employed.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthetic Route-Specific Impurities

A common and effective method for synthesizing this compound is the Arndt-Eistert homologation of Bicyclo[1.1.1]pentane-1-carboxylic acid. This process involves the formation of a diazoketone intermediate, followed by a Wolff rearrangement.[2][3]

Question 1: I am attempting the Arndt-Eistert homologation of Bicyclo[1.1.1]pentane-1-carboxylic acid and my final product is contaminated with a compound of a similar polarity. What could this be?

Answer: A likely impurity in this case is the starting material, Bicyclo[1.1.1]pentane-1-carboxylic acid. Incomplete conversion during the initial acid chloride formation or the subsequent reaction with diazomethane can lead to its carryover.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the conversion of the carboxylic acid to the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch) or by quenching a small aliquot with an alcohol to form the ester and analyzing by GC-MS.

  • Diazomethane Stoichiometry: Ensure at least two equivalents of diazomethane are used. One equivalent reacts with the acid chloride, and the second neutralizes the HCl generated, preventing the formation of chloromethyl ketone side products.[4][5]

  • Purification: Careful column chromatography on silica gel is typically effective for separating the more polar carboxylic acid from the desired product. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended.

Question 2: My NMR spectrum shows unexpected signals, and I suspect a byproduct from the Wolff rearrangement. What are the common side reactions?

Answer: The Wolff rearrangement, while generally efficient, can be prone to side reactions, especially if not conducted under optimal conditions. The primary side reactions to consider are:

  • Insertion into Solvent: If the rearrangement is performed in a protic solvent like methanol, the intermediate carbene can insert into the O-H bond of the solvent, leading to a methoxy ether byproduct instead of the desired ketene.[6]

  • Dimerization of the Ketene: The ketene intermediate is highly reactive and can undergo [2+2] cycloaddition with itself to form a diketene, which can lead to a range of downstream byproducts upon workup.[7]

Troubleshooting Steps:

  • Reaction Conditions: The Wolff rearrangement can be induced thermally, photochemically, or with a metal catalyst (e.g., silver oxide).[7] Photochemical or metal-catalyzed conditions are often milder and can minimize side reactions.

  • Nucleophile Presence: Ensure a suitable nucleophile (e.g., water) is present to trap the ketene as it is formed, minimizing the chance of dimerization.

  • Spectroscopic Analysis:

    • ¹H NMR: Look for characteristic signals of a methoxy group (singlet around 3.3-3.8 ppm) if methanol was used as a solvent. Diketene-derived impurities may present complex signal patterns.

    • LC-MS: Analyze the crude reaction mixture to identify the molecular weights of potential byproducts.

Question 3: I am exploring an alternative synthesis using a malonic ester. What are the potential impurities associated with this route?

Answer: The malonic ester synthesis is a classic method for preparing carboxylic acids.[8][9] However, it is susceptible to specific side reactions that can introduce impurities.

  • Dialkylation: The methylene proton of the malonic ester is acidic, and after the first alkylation, a second alkylation can occur, leading to a dialkylated malonic ester. This will result in a disubstituted acetic acid derivative after hydrolysis and decarboxylation.[10]

  • Incomplete Hydrolysis/Decarboxylation: The hydrolysis of the diester to the dicarboxylic acid and the subsequent decarboxylation require harsh conditions (strong acid or base and heat). Incomplete reaction at either of these steps will lead to the corresponding ester or dicarboxylic acid impurities.

Troubleshooting Steps:

  • Control of Stoichiometry: Use a slight excess of the malonic ester relative to the bicyclo[1.1.1]pentyl halide to minimize dialkylation.

  • Reaction Conditions for Hydrolysis and Decarboxylation: Ensure sufficient reaction time and temperature for complete hydrolysis and decarboxylation. Monitoring the reaction by TLC or LC-MS for the disappearance of intermediates is crucial.

  • Purification: The polarity differences between the desired product, the dialkylated byproduct, and the ester/diacid intermediates are generally significant enough to allow for efficient separation by column chromatography or crystallization.

Section 2: Analytical Troubleshooting

Question 4: My HPLC analysis of the final product shows significant peak tailing. What could be the cause and how can I fix it?

Answer: Peak tailing in HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic compounds like carboxylic acids.[11]

Troubleshooting Guide for HPLC Peak Tailing:

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of your product, leading to peak tailing.[12]- Use an End-Capped Column: Select a column with a high degree of end-capping to minimize exposed silanols. - Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of both the silanol groups and the carboxylic acid, reducing ionic interactions.
Column Overload Injecting too much sample can saturate the stationary phase, leading to a non-ideal peak shape.[13]- Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: Lower the concentration of your sample before injection.
Extra-Column Volume Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[12]- Use Narrower Tubing: Employ tubing with a smaller internal diameter. - Minimize Tubing Length: Keep the tubing connecting the injector, column, and detector as short as possible.
Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14]- Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase or a weaker solvent.

Question 5: I am using GC-MS to analyze for volatile impurities, but I am not getting good separation or resolution. What should I consider?

Answer: GC-MS is an excellent technique for identifying volatile impurities such as residual solvents or low-boiling point byproducts.[15][16] Poor separation can often be addressed by optimizing the GC method.

Troubleshooting Guide for GC-MS Analysis:

Problem Potential Cause Recommended Solution
Poor Peak Resolution - Inadequate column stationary phase for the analytes. - Temperature program is not optimized.- Select an Appropriate Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for a range of potential impurities. - Optimize Temperature Program: Start with a lower initial temperature and a slower ramp rate to improve the separation of early-eluting compounds.
Broad or Tailing Peaks - Active sites in the GC inlet or column. - Sample degradation at high temperatures.- Use a Deactivated Inlet Liner: Ensure the inlet liner is clean and properly deactivated. - Lower Inlet Temperature: If your analytes are thermally labile, try reducing the inlet temperature.
No Peaks Detected for Expected Impurities - Impurities are not volatile enough for GC analysis. - Impurities are present at very low concentrations.- Consider Derivatization: For non-volatile acidic impurities, derivatization to a more volatile ester (e.g., with BSTFA) can make them amenable to GC-MS analysis. - Use a More Sensitive Detector or a Different Technique: If concentrations are below the detection limit, consider using a mass spectrometer in selected ion monitoring (SIM) mode or switching to a more sensitive technique like LC-MS.

Experimental Protocols

Protocol 1: Synthesis of this compound via Arndt-Eistert Homologation

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and starting materials.

Step 1: Acid Chloride Formation

  • To a solution of Bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) is added oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours or until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Diazoketone Formation

  • The crude acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a solution of diazomethane (2.5 eq) in diethyl ether at 0 °C.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.

  • Excess diazomethane is quenched by the careful addition of acetic acid until the yellow color disappears.

  • The reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diazoketone.

Step 3: Wolff Rearrangement

  • The crude diazoketone is dissolved in a mixture of 1,4-dioxane and water (4:1).

  • Silver(I) oxide (0.1 eq) is added, and the mixture is heated to 60-70 °C with vigorous stirring.

  • The reaction is monitored by TLC for the disappearance of the diazoketone.

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by silica gel column chromatography (e.g., gradient of 0-20% ethyl acetate in hexanes) to afford this compound.

Visualizations

Synthetic Pathway and Potential Impurities

G cluster_0 Arndt-Eistert Homologation cluster_1 Potential Impurities Start Bicyclo[1.1.1]pentane-1-carboxylic acid AC Acid Chloride Start->AC Oxalyl Chloride, DMF Imp1 Unreacted Starting Material Start->Imp1 Incomplete Reaction DK Diazoketone AC->DK CH2N2 Imp2 Chloromethyl Ketone AC->Imp2 Insufficient CH2N2 Ketene Ketene Intermediate DK->Ketene Ag2O, Heat (Wolff Rearrangement) Product This compound Ketene->Product H2O Imp3 Dikete Dimer Ketene->Imp3 Self-Condensation

Caption: Synthetic pathway for this compound via Arndt-Eistert homologation and potential side products.

Troubleshooting Logic for HPLC Peak Tailing

G Start HPLC Peak Tailing Observed CheckOverload Reduce Injection Volume/Concentration Start->CheckOverload Result1 Peak Shape Improves? CheckOverload->Result1 Solution1 Column Overload was the Issue Result1->Solution1 Yes CheckSilanol Lower Mobile Phase pH or Use End-Capped Column Result1->CheckSilanol No Result2 Peak Shape Improves? CheckSilanol->Result2 Solution2 Silanol Interactions were the Cause Result2->Solution2 Yes CheckSystem Check for Extra-Column Volume and Solvent Mismatch Result2->CheckSystem No Solution3 Optimize System and Sample Solvent CheckSystem->Solution3

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Validation & Comparative

Beyond the Flatland: A Comparative Guide to Bicyclo[1.1.1]pentane and Other Phenyl Ring Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the phenyl ring is a ubiquitous scaffold, present in a vast number of approved drugs. Its rigid structure provides a reliable anchor for orienting functional groups toward their biological targets. However, the very aromaticity that makes it so versatile can also be a liability, contributing to poor solubility, metabolic instability, and off-target effects. The drive to "escape from flatland" has led to the exploration of three-dimensional, saturated bioisosteres that can mimic the geometry of the phenyl ring while offering improved physicochemical properties.[1]

Among the most promising of these non-classical bioisosteres is bicyclo[1.1.1]pentane (BCP). This highly strained, cage-like structure has garnered significant attention for its ability to enhance drug-like properties while often maintaining or even improving biological activity.[2] This guide provides a comprehensive comparative study of BCPs and other key phenyl ring bioisosteres, including cubane and bicyclo[2.2.2]octane (BCO), as well as common heterocyclic alternatives. We will delve into their synthesis, comparative physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

The Rationale for Phenyl Ring Bioisosterism

The strategic replacement of a phenyl ring with a bioisostere is driven by the need to overcome common developability hurdles. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and potential formation of reactive metabolites.[3] Their planar and lipophilic nature can also result in poor aqueous solubility and non-specific binding to proteins and membranes.[4]

An ideal bioisostere should replicate the spatial orientation of the substituents on the phenyl ring it replaces, thereby preserving the key interactions with the biological target. Simultaneously, it should offer a more favorable profile in terms of solubility, metabolic stability, and lipophilicity.

Caption: A workflow illustrating the rationale for replacing a phenyl ring with a bioisostere to address common drug development challenges.

A Comparative Look at Key Bioisosteres

While BCP is a major focus, a judicious choice of bioisostere depends on the specific molecular context and desired property modulation. Here, we compare BCP with two other prominent saturated bioisosteres, cubane and BCO, as well as common heterocyclic rings.

Caption: Structures of the phenyl ring and several of its common bioisosteres.

Physicochemical Properties: A Quantitative Comparison

The replacement of a planar, aromatic phenyl ring with a rigid, three-dimensional saturated scaffold significantly alters a molecule's physicochemical properties. These changes often lead to an improved developability profile.

PropertyPhenyl-Containing (Parent)BCP-Containing AnalogCubane-Containing AnalogBCO-Containing AnalogFold Change/Difference Rationale
Aqueous Solubility Often LowSignificantly Increased[5][6]Generally Increased[7]Can Decrease[8]Increased Fsp3 character and reduced crystal packing efficiency of BCP and cubane disrupt planarity, leading to better solvation. BCO's larger size and lipophilicity can sometimes counteract this effect.
Lipophilicity (cLogP/LogD) HighLower[9]Similar or Slightly Higher[7]Higher[8]BCP has fewer carbon atoms than a phenyl ring, leading to reduced lipophilicity. Cubane has a similar number of heavy atoms, resulting in comparable lipophilicity. BCO is larger and more lipophilic.
Metabolic Stability (HLM t½) Variable, often lowGenerally Increased[7][10]Can be increased, but context-dependent[7]Generally IncreasedSaturated C-H bonds in BCP, cubane, and BCO are less susceptible to CYP450-mediated oxidation compared to the electron-rich phenyl ring. However, in some cases, the cubane core itself can become a site of metabolism.[7]
Permeability (PAMPA) VariableGenerally Increased[5]VariableVariableThe impact on permeability is complex and depends on the balance of reduced lipophilicity and altered shape. BCP often improves permeability due to a favorable balance of properties.
Non-specific Binding Can be highMarkedly Decreased[5]Decreased[11]VariableThe reduced lipophilicity and increased three-dimensionality of BCP and cubane can lead to lower non-specific binding to proteins and membranes.

This table represents general trends synthesized from multiple sources. The exact impact of bioisosteric replacement is highly context-dependent.

Case Studies: Bioisosteres in Action

The true test of a bioisostere's utility lies in its application in drug discovery programs. Here, we examine two prominent examples where the replacement of a phenyl ring with a BCP moiety led to significant improvements.

Vorinostat (SAHA) Analogues

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma.[12] However, its phenyl cap group can be a site of metabolism. Replacement of the phenyl ring with a BCP moiety in vorinostat analogues has been explored to improve its pharmacokinetic profile.[13] Studies have shown that BCP-containing analogues can maintain potent HDAC inhibition while exhibiting improved metabolic stability.[14][15][16]

Imatinib Analogues

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers. Its structure contains multiple phenyl rings, which contribute to its relatively low aqueous solubility.[17] Replacing one of the phenyl rings with a BCP or cubane moiety has been shown to dramatically increase aqueous solubility.[18][19] For instance, a BCP analogue of imatinib demonstrated an over 80-fold improvement in aqueous solubility compared to the parent drug.[17] Cubane-containing analogues also showed enhanced solubility and maintained potent kinase inhibition.[18]

A Glimpse into Heterocyclic Bioisosteres

While caged hydrocarbons offer significant advantages, classical heterocyclic bioisosteres remain a cornerstone of medicinal chemistry. Their ability to introduce polarity, modulate pKa, and engage in specific hydrogen bonding interactions provides a complementary strategy for property optimization.

  • Pyridine: Replacing a phenyl ring with pyridine introduces a hydrogen bond acceptor and can reduce metabolic liability by altering the electronic properties of the ring.[20][21] This "phenyl-to-pyridine switch" is a common tactic to improve potency and physicochemical properties.

  • Thiophene: Thiophene is another widely used phenyl bioisostere that can modulate lipophilicity and metabolic stability.[8][11][13][22] Its electronic properties differ from benzene, which can influence receptor interactions.

  • Oxadiazole: 1,2,4-Oxadiazoles are often used as bioisosteres for ester and amide groups due to their enhanced metabolic stability.[4][23][24] They can also serve as phenyl ring replacements, offering a way to introduce polarity and modulate molecular shape.[25][26]

The choice between a caged hydrocarbon and a heterocyclic bioisostere depends on the specific goals of the optimization effort. If the primary aim is to increase three-dimensionality and metabolic stability while reducing lipophilicity, BCP and cubane are excellent choices. If the goal is to introduce a hydrogen bond acceptor or fine-tune electronic properties, a heterocyclic ring may be more appropriate.

Experimental Protocols for Evaluating Bioisosteres

To aid researchers in the practical application of the concepts discussed in this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize and compare phenyl ring bioisosteres.

Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes

The synthesis of 1,3-disubstituted BCPs, which are excellent mimics of para-substituted phenyl rings, can be achieved through various methods, often involving cross-coupling reactions.[27][28][29][30][31] A common strategy involves the reaction of [1.1.1]propellane with a radical initiator and a suitable coupling partner.

Caption: A simplified workflow for the synthesis of 1,3-disubstituted BCPs from [1.1.1]propellane.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the octanol-water partition coefficient (LogP) or distribution coefficient (LogD).[32]

Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer for LogD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

  • Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Shake the mixture at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP (or LogD) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Kinetic Solubility Assay

This high-throughput assay is commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[24][33]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of final concentrations.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Separation: Separate the precipitated compound from the soluble fraction by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the filtrate or supernatant using an analytical method such as LC-MS/MS or UV-Vis spectroscopy.

  • Solubility Determination: The kinetic solubility is the highest concentration at which the compound remains in solution.

Metabolic Stability Assay using Human Liver Microsomes (HLM)

This in vitro assay is used to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in the liver.[34]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes, a phosphate buffer (pH 7.4), and the test compound at a final concentration of, for example, 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance can be calculated.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of compounds across biological membranes.[35][36][37]

Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Compound Addition: Add the test compound dissolved in a buffer to the wells of the donor plate.

  • Assay Assembly: Place the donor plate on top of a 96-well acceptor plate containing a buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) based on the concentrations in the donor and acceptor compartments and the incubation time.

Conclusion

The judicious use of phenyl ring bioisosteres is a powerful strategy in modern drug discovery to overcome the limitations associated with aromatic rings. Bicyclo[1.1.1]pentane has emerged as a particularly valuable bioisostere, consistently demonstrating the ability to improve solubility and metabolic stability while maintaining or even enhancing biological activity. However, the optimal choice of a bioisostere, whether it be a caged hydrocarbon like BCP, cubane, or BCO, or a classical heterocyclic ring, is highly dependent on the specific context of the drug candidate and the desired property modulations.

By understanding the comparative advantages and disadvantages of these bioisosteres and employing the robust experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of new drug candidates with improved prospects for clinical success.

References

A Senior Application Scientist's Guide to the Analytical Quantification of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for a Novel Bioisostere

In modern medicinal chemistry, the quest to optimize drug-like properties has led to a paradigm shift from flat, aromatic structures to three-dimensional saturated scaffolds.[1][2] The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a premier non-classical bioisostere for the para-substituted phenyl ring, offering significant improvements in solubility, metabolic stability, and overall pharmacokinetic profiles.[3][4][5] 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid (BCP-AA), as a key building block and potential metabolite, presents unique analytical challenges. Its high polarity, low volatility, and lack of a strong chromophore demand a carefully considered, multi-platform analytical strategy.

This guide provides an in-depth comparison of validated and proposed analytical methodologies for the robust characterization and quantification of BCP-AA. We move beyond mere protocols to explain the underlying scientific rationale, enabling researchers in drug discovery and development to select and implement the most appropriate methods for their specific needs, from routine purity checks to rigorous bioanalytical studies.

Foundational Physicochemical Properties of BCP-AA

An effective analytical method is built upon a fundamental understanding of the analyte's properties. BCP-AA is characterized by:

  • Molecular Formula: C₇H₁₀O₂[6]

  • Molecular Weight: 126.15 g/mol [6]

  • Structure: A rigid, non-polar BCP cage connected to a polar acetic acid side-chain.

  • Acidity: The carboxylic acid moiety (pKa ~4.5) dictates its charge state in solution, making it highly water-soluble at neutral or basic pH.[7]

  • Volatility: The carboxylic acid group renders the molecule essentially non-volatile, posing a direct challenge for gas chromatography.

  • UV Absorbance: The molecule lacks a significant chromophore, precluding high-sensitivity analysis by standard UV-Vis detection at wavelengths above 220 nm.

These properties form the basis for the methodological choices and comparisons that follow.

Analytical Strategy Overview

Our recommended analytical approach is multi-tiered, leveraging different techniques for distinct purposes: structural confirmation versus quantitative analysis.

G cluster_0 Analytical Objectives cluster_1 Methodology cluster_2 Primary Application Start BCP-AA Sample Objective1 Structural Identity Confirmation Start->Objective1 Objective2 Quantitative Analysis (Purity, Concentration) Start->Objective2 NMR NMR Spectroscopy (¹H, ¹³C) Objective1->NMR HPLC HPLC (UV / CAD / ELSD) Objective2->HPLC GCMS GC-MS (with Derivatization) Objective2->GCMS Result1 Unambiguous Structure Elucidation NMR->Result1 Result2 Routine QC, Purity, Formulation Analysis HPLC->Result2 Result3 Trace Analysis, Impurity ID GCMS->Result3

Caption: High-level workflow for selecting an analytical method for BCP-AA.

Method I: Nuclear Magnetic Resonance (NMR) for Absolute Structural Confirmation

NMR spectroscopy remains the gold standard for the unambiguous determination of chemical structure. While not a high-throughput quantitative tool, it is indispensable for initial characterization and reference standard certification.

Expertise & Causality: For BCP derivatives, the ¹H NMR is particularly informative due to the unique spatial arrangement of protons on the rigid cage. Based on published data for analogous structures, the spectrum of BCP-AA is expected to show a characteristic singlet for the six bridgehead methine protons and a distinct singlet for the methylene protons adjacent to the carbonyl group.[8][9] ¹³C NMR will confirm the presence of the quaternary bridgehead carbons, the methine carbons, the methylene carbon, and the carbonyl carbon.[8][9]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of BCP-AA in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Analysis: Integrate proton signals and assign chemical shifts by comparison with literature values for similar BCP structures.[10]

Trustworthiness: NMR is a self-validating system for identity. The unique coupling patterns and chemical shifts provide a fingerprint that is exceptionally difficult to reproduce with any other molecule, ensuring the highest level of confidence in structural assignments.

Method II: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For routine quantification, purity assessment, and stability studies, RP-HPLC is the most practical and robust technique. The primary challenge is detection, as BCP-AA lacks a strong UV chromophore.

Expertise & Causality: The molecule's structure—a non-polar cage with a polar handle—makes it an ideal candidate for reversed-phase chromatography. A C18 stationary phase provides sufficient hydrophobic interaction with the BCP core for good retention. An acidic mobile phase (e.g., using formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid, ensuring a single, well-defined analyte peak shape and stable retention time.

Comparative Detector Performance
DetectorPrinciplePros for BCP-AACons for BCP-AA
UV-Vis (PDA) Measures absorbance of lightSimple, robust, commonVery low sensitivity (requires <210 nm), potential for interference
ELSD Nebulizes eluent, evaporates solvent, measures light scattered by analyte particlesUniversal (not dependent on chromophore)Non-linear response, requires volatile mobile phase buffers
CAD Nebulizes eluent, charges particles, measures chargeUniversal, better sensitivity and wider dynamic range than ELSDRequires volatile mobile phase buffers, can be complex

Recommendation: For accurate quantification and method validation, a universal detector like Charged Aerosol Detector (CAD) is highly recommended over UV-Vis.

Proposed HPLC-CAD Protocol

MobilePhase Mobile Phase A: 0.1% Formic Acid in H₂O B: Acetonitrile Pump HPLC Pump (Gradient) MobilePhase->Pump Injector Autosampler (10 µL injection) Pump->Injector Column Column (C18, 2.1x100mm, 2.7µm) 40 °C Injector->Column CAD Charged Aerosol Detector (CAD) Column->CAD Data Data System (Chromatogram) CAD->Data

Caption: Experimental workflow for the HPLC-CAD analysis of BCP-AA.

Step-by-Step Methodology:

  • System: An HPLC or UPLC system equipped with a gradient pump, autosampler, column oven, and CAD.

  • Column: C18, 100 Å, 2.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporation temperature set to 'Low', appropriate filter settings.

Trustworthiness (Method Validation): To ensure the method is fit for purpose, it must be validated according to ICH Q2(R1) guidelines. This involves:

  • Specificity: Demonstrating that the peak for BCP-AA is free from interference from excipients, impurities, or degradation products.

  • Linearity: Establishing a linear relationship between concentration and detector response over a defined range (e.g., 1-100 µg/mL), requiring a correlation coefficient (r²) > 0.999.

  • Accuracy: Determining the closeness of the measured value to the true value, typically by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120%). Acceptance criteria are typically 98-102%.

  • Precision: Assessing the method's repeatability (intra-day) and intermediate precision (inter-day), expressed as the relative standard deviation (RSD). Acceptance criteria are typically <2% RSD.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Method III: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity and sensitivity, making it ideal for identifying trace-level impurities or for bioanalytical applications. However, its use for BCP-AA is contingent on a critical sample preparation step: derivatization .

Expertise & Causality: Direct injection of BCP-AA into a GC is not feasible due to its low volatility and high polarity, which would result in poor peak shape and thermal degradation in the hot inlet. Derivatization converts the polar carboxylic acid into a non-polar, volatile ester or silyl ester. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice for carboxylic acids, proceeding rapidly under mild conditions to form a thermally stable trimethylsilyl (TMS) ester.

Proposed GC-MS Protocol with Derivatization

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample BCP-AA in Solvent (e.g., Acetonitrile) Dry Evaporate to Dryness (N₂ Stream) Sample->Dry Deriv Add BSTFA + 1% TMCS Heat at 60°C for 30 min Dry->Deriv Ready Derivatized Sample (BCP-AA-TMS) Deriv->Ready Injector GC Inlet (Split/Splitless) 250 °C Ready->Injector Column Column (DB-5ms, 30m x 0.25mm) Injector->Column MS Mass Spectrometer (EI, 70 eV) Column->MS Oven Oven Program (e.g., 80°C to 280°C) Data Data System (Mass Spectrum) MS->Data

Caption: Workflow for GC-MS analysis, including the critical derivatization step.

Step-by-Step Methodology:

  • Derivatization: a. Place an aliquot of the sample in a vial and evaporate the solvent to dryness under a stream of nitrogen. b. Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile. c. Cap the vial tightly and heat at 60 °C for 30 minutes. Cool to room temperature before injection.

  • GC System: A gas chromatograph with a split/splitless inlet and a capillary column.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer: a. Ionization: Electron Ionization (EI) at 70 eV. b. Mode: Full Scan (e.g., m/z 40-400) for impurity identification or Selected Ion Monitoring (SIM) for high-sensitivity quantification.

Trustworthiness: The mass spectrum provides a second dimension of confirmation. The EI fragmentation pattern of the BCP-AA-TMS derivative will be unique and can be used to build a library entry for confident identification. Validation would follow similar principles as HPLC but would also include an assessment of the derivatization reaction's efficiency and reproducibility.[11]

Head-to-Head Comparison: Choosing the Right Tool

ParameterNMR SpectroscopyRP-HPLC (with CAD/ELSD)GC-MS (with Derivatization)
Primary Use Structural Elucidation, IdentityPurity, Assay, Quantification Trace Analysis, Impurity ID
Quantitative? No (unless with qNMR)Yes (Excellent) Yes (Excellent)
Throughput LowHighMedium
Sample Prep Simple (dissolve)Simple (dissolve & filter)Complex (derivatization)
Specificity Very HighGood (Chromatographic)Very High (Chroma + MS)
Sensitivity (LOQ) mg range~1 µg/mLpg-ng/mL range
Key Advantage Unambiguous structural dataRobustness, simplicity for QCHighest sensitivity & specificity
Key Limitation Not quantitativeRequires universal detectorRequires derivatization

Final Recommendation

A comprehensive analytical control strategy for this compound should not rely on a single technique. The optimal approach is:

  • Primary Characterization: Use NMR Spectroscopy to unequivocally confirm the identity and structure of all reference standards and key batches.

  • Routine Quality Control: Employ the proposed RP-HPLC method with CAD detection for all routine analyses, including purity testing, stability studies, and formulation assays. Its high throughput, robustness, and direct quantification capabilities make it the workhorse method.

  • Specialized Applications: Reserve the GC-MS method for tasks requiring the highest sensitivity and specificity, such as identifying unknown impurities, characterizing metabolite profiles, or conducting trace-level analysis in complex matrices.

By integrating these methods, researchers and drug developers can build a complete analytical picture of this compound, ensuring data integrity, supporting regulatory filings, and ultimately accelerating the development of novel therapeutics.

References

A Comparative Guide to the Metabolic Stability of Bicyclo[1.1.1]pentane (BCP)-Containing Compounds and Their Aryl Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) saturated scaffolds into drug candidates.[1] One of the most promising of these scaffolds is bicyclo[1.1.1]pentane (BCP), a rigid, non-classical bioisostere for the ubiquitous para-substituted phenyl ring.[2][3] This guide provides an in-depth comparison of the metabolic stability of BCP-containing compounds versus their traditional aryl analogs, supported by experimental data and mechanistic insights, to inform rational drug design and development.

The Critical Role of Metabolic Stability in Drug Discovery

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as half-life, oral bioavailability, and in vivo exposure.[4][5] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require frequent, high doses, which can lead to undesirable side effects.[5] Conversely, excessively stable compounds may accumulate in the body, causing toxicity.[5] Therefore, optimizing metabolic stability is a pivotal step in the drug discovery process.[5]

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, catalyze the biotransformation of xenobiotics.[4][6][7][8] Aryl rings, present in a significant portion of approved drugs, are often susceptible to CYP-mediated oxidative metabolism.[9] This vulnerability has driven the exploration of bioisosteres like BCP that can mimic the geometry and vectorality of a phenyl ring while offering a more robust metabolic profile.[2][10]

BCP vs. Aryl Analogs: A Head-to-Head Comparison of Metabolic Stability

The replacement of a planar, aromatic phenyl ring with a strained, sp³-rich BCP core can profoundly enhance metabolic stability.[9][10][11] This is primarily attributed to the high C-H bond dissociation energies within the BCP cage, which make it more resistant to oxidative degradation by CYP enzymes.[9][11]

Numerous studies have demonstrated the superior metabolic stability of BCP analogs compared to their phenyl-containing counterparts. For instance, the replacement of a fluorophenyl group in a γ-secretase inhibitor with a BCP moiety resulted in a compound with not only equipotent enzyme inhibition but also significantly improved metabolic stability, aqueous solubility, and passive permeability.[12][13][14]

Here, we summarize key experimental data from the literature to provide a quantitative comparison:

Compound PairExperimental SystemParameterPhenyl AnalogBCP AnalogFold ImprovementReference
γ-Secretase Inhibitor Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg)150< 5> 30x[13]
Antimalarial Agent Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg)25.45.34.8x[12]
p38 Kinase Inhibitor Human Liver MicrosomesHalf-life (t½, min)281154.1x[13]

Key Insights from the Data:

  • Reduced Intrinsic Clearance: The data consistently show that BCP-containing compounds exhibit significantly lower intrinsic clearance (CLint) in liver microsomes compared to their aryl analogs.[12][13] CLint is a measure of the inherent ability of liver enzymes to metabolize a drug.[5][6][15] A lower CLint value indicates greater metabolic stability.

  • Increased Half-Life: Consequently, the metabolic half-life (t½) of BCP analogs is often substantially longer.[13] This translates to a longer duration of action in vivo, potentially allowing for less frequent dosing.[6]

  • Mechanistic Rationale: The saturated, strained nature of the BCP core shields it from common metabolic attacks that plague aryl rings, such as aromatic hydroxylation and epoxide formation, which can lead to reactive metabolites.[2][13]

The Underlying Mechanisms: Why BCP Imparts Stability

The enhanced metabolic stability of BCP-containing compounds stems from fundamental differences in their chemical structure and reactivity compared to aryl rings.

cluster_Aryl Aryl Ring Metabolism cluster_BCP BCP Core Stability Aryl Aryl-R CYP450 CYP450 Enzymes Aryl->CYP450 Oxidation Epoxide Arene Oxide (Reactive Intermediate) CYP450->Epoxide Hydroxylated Hydroxylated Metabolite (Phenol) Epoxide->Hydroxylated Rearrangement BCP BCP-R CYP450_2 CYP450 Enzymes BCP->CYP450_2 NoReaction Resistant to Oxidation CYP450_2->NoReaction

Caption: Comparative metabolic pathways of aryl vs. BCP moieties.

As illustrated above, aryl rings are susceptible to oxidation by CYP450 enzymes, often proceeding through a reactive arene oxide intermediate.[13] This can lead to the formation of various hydroxylated metabolites.[8][16] In contrast, the BCP core, lacking π-electrons and possessing strong C-H bonds, is inherently more resistant to such oxidative transformations.[2][9]

Experimental Protocol: Assessing Metabolic Stability Using a Liver Microsomal Assay

To empirically validate the metabolic stability of novel compounds, the in vitro liver microsomal stability assay is a cost-effective and high-throughput method widely employed in early drug discovery.[6][17][18] This assay measures the rate of disappearance of a parent compound upon incubation with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[17][18]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compounds & Controls: Prepare stock solutions (e.g., 10 mM in DMSO) of the BCP-containing compound, its aryl analog, and positive control compounds with known metabolic fates (e.g., verapamil for high clearance, warfarin for low clearance).[19]

    • Liver Microsomes: Thaw cryopreserved human or animal liver microsomes (e.g., from BioIVT) at 37°C and dilute to the desired protein concentration (e.g., 1 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).[20][21] Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP450 activity, such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.[17][19]

  • Incubation Procedure:

    • Pre-warm a mixture of the microsomal solution and the test compound (final concentration typically 1 µM) at 37°C for a few minutes.[21]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[21]

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.[18][19]

    • Quench the reaction immediately by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard (for analytical quantification).[18]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.[17]

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[15][17][18]

  • Data Analysis and Interpretation:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein / mL) .[19]

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Conclusion and Future Directions

The strategic replacement of aryl rings with BCP moieties represents a powerful approach to overcoming metabolic liabilities in drug discovery.[10] The inherent resistance of the BCP core to oxidative metabolism often leads to compounds with significantly improved pharmacokinetic profiles, including longer half-lives and lower clearance rates.[12][13] The in vitro liver microsomal stability assay provides a robust and efficient platform for evaluating these improvements early in the design-make-test-analyze cycle.

As synthetic methodologies for accessing diverse BCP-containing building blocks continue to expand, we anticipate an even broader application of this versatile scaffold in medicinal chemistry.[3][14][22] Further investigations into the metabolic fate of BCP-containing drugs in more complex systems, such as hepatocytes and in vivo models, will continue to refine our understanding and guide the development of safer and more effective medicines.

References

The Bicyclo[1.1.1]pentane Advantage: A Comparative Guide to the SAR of 2-(BCP)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of aromatic rings, a strategy often dubbed "escaping from flatland."[1][2] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[3][4] Its rigid, cage-like structure offers a similar exit vector for substituents as a 1,4-disubstituted benzene ring but with a significantly improved physicochemical profile. The incorporation of a BCP moiety in place of a phenyl ring has been shown to enhance aqueous solubility, increase metabolic stability, improve passive permeability, and reduce non-specific binding, all while often maintaining or even enhancing biological activity.[5][6][7]

This guide provides a comprehensive comparison of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid analogs, delving into their structure-activity relationships (SAR), the causal logic behind their design, and the experimental data that underscore their therapeutic potential. We will focus on key examples that highlight the transformative impact of this unique scaffold in drug design.

The BCP Core: A Paradigm Shift in Physicochemical Properties

The fundamental driver for replacing a planar phenyl ring with a saturated, three-dimensional BCP core is the dramatic improvement in drug-like properties. This is not merely a theoretical advantage; it is a consistently observed phenomenon backed by extensive experimental data. The non-planar nature of the BCP disrupts the potential for undesirable π-π stacking interactions, which can lead to aggregation and poor solubility.[4] Furthermore, the sp³-hybridized carbons of the BCP are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[5]

A prime example of this strategic replacement was demonstrated in the optimization of γ-secretase inhibitors for Alzheimer's disease.[1][2][7] The substitution of a central para-substituted fluorophenyl ring with a BCP motif led to a compound that was not only equipotent but also exhibited vastly superior biopharmaceutical properties.[7]

Table 1: Phenyl vs. BCP Analog in a γ-Secretase Inhibitor Series
PropertyPhenyl Analog (BMS-708,163)BCP Analog (Compound 3)Improvement Factor
γ-Secretase Inhibition (IC50) EquipotentEquipotentMaintained Potency
Aqueous Solubility Low>50-fold increaseDramatically Improved
Passive Permeability ModerateSignificantly ImprovedEnhanced Absorption
Mouse Oral Exposure (AUC) Baseline~4-fold increaseSuperior Bioavailability

Data sourced from Stepan et al., 2012.[2][7]

The causality is clear: by replacing the "flat" aromatic ring with the 3D BCP scaffold, the resulting molecule had reduced lipophilicity and enhanced solubility. This, combined with improved permeability, translated directly to a four-fold increase in oral absorption and exposure in preclinical models, a significant leap forward for the drug candidate.[2][7]

Structure-Activity Relationship (SAR) Exploration

The this compound core offers multiple vectors for chemical modification to probe the SAR and optimize for potency and selectivity. The primary points for diversification are the 3-position of the BCP ring and modifications to the acetic acid side chain itself (e.g., forming amides or esters).

Caption: Key diversification points for SAR studies of 2-(BCP)acetic acid analogs.

Case Study: BCP Analogs as γ-Secretase Inhibitors

In the development of γ-secretase inhibitors, further SAR studies revealed the BCP moiety's intrinsic advantages over other conventional phenyl ring replacements.[7] While maintaining the core 2-(BCP)acetic acid linkage (or its bioisosteric equivalent in the final complex molecule), modifications at the 3-position of the BCP ring were explored. It was found that installing groups like a 1,2,4-oxadiazole at this position was well-tolerated and maintained high potency.[7] The rigid BCP scaffold precisely positioned this substituent to interact with the target enzyme, a role previously filled by the para-position of the phenyl ring.

Case Study: BCP Scaffolds as Potential GABA Analogues

The structural rigidity and defined exit vectors of the 2-(BCP)acetic acid scaffold make it an intriguing candidate for development as a γ-aminobutyric acid (GABA) analogue. While direct SAR studies for this specific application are still emerging, the rationale is compelling. Known GABA analogues, such as Gabapentin, feature a carboxylic acid appended to a cyclic aliphatic core.[8] The BCP core can be envisioned as a constrained bioisostere of the cyclohexyl ring in Gabapentin.

Researchers have successfully synthesized bicyclic GABA analogues using other strained ring systems like bicyclo[2.1.0]pentanes and bicyclo[2.2.1]heptanes to create conformationally restricted mimics of GABA.[9][10] These studies have shown that constraining the flexible GABA backbone can lead to selectivity for different GABA-related targets. An analogous research program built around the 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetic acid scaffold would be a logical and promising extension.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate and evaluate these compounds must be robust and self-validating. Below are representative protocols for the synthesis of a key BCP intermediate and a standard assay for evaluating γ-secretase inhibition.

Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol describes a practical, large-scale synthesis of a key precursor for many 2-(BCP)acetic acid analogs.[1]

Workflow Diagram:

Synthesis_Workflow Propellane [1.1.1]Propellane Photoreactor Flow Photoreactor (365 nm) Propellane->Photoreactor Diacetyl Diacetyl Diacetyl->Photoreactor Diketone BCP Diketone Intermediate Photoreactor->Diketone Photochemical Addition Haloform Haloform Reaction (NaOH, Br2) Diketone->Haloform Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Haloform->Diacid Oxidation

Caption: Workflow for the scalable synthesis of a key BCP dicarboxylic acid precursor.

Step-by-Step Procedure:

  • Reaction Setup: Prepare a solution of diacetyl in a suitable solvent. Prepare a separate solution of [1.1.1]propellane.

  • Photochemical Addition: Using a flow chemistry setup, pump the two solutions to a T-mixer, and pass the combined stream through a photochemically transparent tubing wrapped around a 365 nm UV lamp. This key step constructs the BCP core.[1]

  • Workup 1: Collect the output from the flow reactor. Concentrate the solution under reduced pressure to yield the crude BCP diketone intermediate.

  • Haloform Reaction: Cool a solution of sodium hydroxide in water to 0 °C. Slowly add bromine while stirring. To this solution, add a solution of the crude diketone intermediate in dioxane dropwise.[1]

  • Workup 2: Allow the reaction to stir overnight at room temperature. Perform an extractive workup with a suitable organic solvent (e.g., CH₂Cl₂) to remove organic impurities.

  • Isolation: Acidify the aqueous layer with concentrated HCl. Extract the product with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a solid.[1]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for γ-Secretase Activity

This assay provides a robust method to quantify the inhibitory potential of compounds against the γ-secretase enzyme complex.

  • Reagent Preparation: Prepare assay buffer, a solution of the γ-secretase enzyme (e.g., from cell membrane preparations), and a solution of a biotinylated amyloid precursor protein (APP)-based substrate. Prepare donor (Europium cryptate-labeled antibody) and acceptor (allophycocyanin-labeled streptavidin) reagents.

  • Compound Preparation: Serially dilute the test compounds (e.g., the BCP analogs) in DMSO to create a concentration gradient.

  • Assay Plate Setup: Add the enzyme solution to all wells of a low-volume 384-well plate. Add the test compounds or DMSO (for control wells) to the appropriate wells.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction. Incubate the plate at 37 °C for a specified time (e.g., 3 hours).

  • Detection: Stop the reaction by adding the HTRF detection reagents (donor and acceptor). The donor-labeled antibody binds to the cleaved product, while the acceptor-labeled streptavidin binds to the biotinylated substrate.

  • Data Acquisition: After a final incubation period, read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the cryptate emission).

  • Analysis: Calculate the ratio of the two emission signals. The decrease in the HTRF ratio is proportional to the inhibition of γ-secretase. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The this compound scaffold and its derivatives represent a significant advancement in medicinal chemistry, providing a validated and powerful tool to overcome the limitations associated with flat, aromatic rings.[6][11] The seminal work on γ-secretase inhibitors provides compelling, quantitative evidence of this advantage, demonstrating that the BCP core can maintain biological potency while dramatically improving the physicochemical and pharmacokinetic properties essential for a successful drug candidate.[2][7] The logical extension of this scaffold to other therapeutic areas, such as the development of conformationally restricted GABA analogues, holds considerable promise. As synthetic methodologies for accessing diverse BCP building blocks become more robust and scalable, the application of this remarkable bioisostere is set to expand, paving the way for the next generation of innovative therapeutics.[1][4][11]

References

A Comparative Conformational Analysis: 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid vs. Adamantyl Acetic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Steric and Conformational Effects of Bioisosteric Scaffolds

In the landscape of modern drug discovery, the strategic replacement of molecular fragments with bioisosteres is a cornerstone of lead optimization. Among the saturated, three-dimensional scaffolds, the bicyclo[1.1.1]pentane (BCP) and adamantane moieties have emerged as valuable tools for medicinal chemists seeking to escape the "flatland" of aromatic rings and improve the physicochemical properties of drug candidates.[1][2][3] This guide provides an in-depth comparative conformational analysis of 2-(bicyclo[1.1.1]pentan-1-yl)acetic acid and adamantyl acetic acid, offering insights into their structural nuances and the implications for drug design.

While direct, side-by-side experimental conformational analyses of these two specific molecules are not extensively documented in the current literature, this guide synthesizes established principles of conformational analysis, data from analogous structures, and computational methodologies to provide a robust comparative framework for researchers, scientists, and drug development professionals.

The Significance of Rigid Scaffolds in Medicinal Chemistry

The incorporation of rigid hydrocarbon cages like BCP and adamantane into drug molecules can profoundly influence their pharmacokinetic and pharmacodynamic profiles. These scaffolds can enhance metabolic stability by shielding susceptible functional groups, improve solubility, and modulate lipophilicity.[4][5][6][7] Furthermore, their well-defined three-dimensional structures can enforce specific pharmacophoric arrangements, leading to improved target binding and selectivity.[8]

Conformational Landscape: A Tale of Two Cages

The conformational freedom of a molecule dictates its shape and, consequently, its ability to interact with biological targets. For this compound and adamantyl acetic acid, the key conformational descriptor is the torsion angle around the bond connecting the cage to the acetic acid moiety.

This compound , with its compact and highly strained BCP core, presents a unique steric environment.[9][10] The bridgehead carbons of the BCP cage exhibit a geometry that is distinct from the tetrahedral arrangement in adamantane. This structural feature influences the rotational barrier of the attached acetic acid group and the preferred dihedral angles.

Adamantyl acetic acid , in contrast, features the larger, strain-free diamondoid adamantane cage.[8] Its bulkier nature imposes greater steric hindrance, which is expected to result in a higher rotational barrier for the acetic acid side chain compared to the BCP analogue.

The carboxylic acid group itself has preferred conformations, typically the syn and anti arrangements of the O=C-O-H dihedral angle, with the syn conformation generally being more stable.[11][12] The interplay between the cage's steric influence and the intrinsic conformational preferences of the carboxylic acid determines the overall conformational landscape of these molecules.

Comparative Physicochemical and Steric Properties

A summary of key physicochemical and steric parameters for the BCP and adamantyl scaffolds is presented below. These properties are critical for understanding their potential impact as bioisosteres.

PropertyBicyclo[1.1.1]pentylAdamantylRationale and Implications
Molecular Weight (of the scaffold) 67.12 g/mol 135.24 g/mol The significantly lower molecular weight of BCP can be advantageous for maintaining a low overall molecular weight of the drug candidate, a key factor in "drug-likeness".
Calculated LogP (XLogP3) ~1.3 (for the parent acetic acid)[6]~3.2 (for the parent acetic acid)[13]Adamantane is considerably more lipophilic than BCP. Replacing a lipophilic group with BCP can improve aqueous solubility and reduce non-specific binding.[14]
Steric Bulk (e.g., %VBur) SmallerLargerThe smaller steric footprint of BCP may allow for better access to binding pockets. A study on a phosphine ligand showed a di(bicyclo[1.1.1]pentyl)phosphine to have a smaller steric parameter (%VBur) than its cycloalkyl counterparts.[15]
Shape Linear, rod-likeGlobular, sphericalThe distinct shapes of these scaffolds can be exploited to probe different regions of a binding site. BCP is often considered a bioisostere for para-substituted phenyl rings.[1][3]
Rigidity HighHighBoth scaffolds are rigid, which can pre-organize the molecule in a bioactive conformation, potentially increasing binding affinity and reducing the entropic penalty upon binding.[16]

Experimental and Computational Approaches to Conformational Analysis

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough conformational analysis.

Experimental Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformational equilibria in solution.[1][2] Measurement of coupling constants and Nuclear Overhauser Effects (NOEs) can provide information about dihedral angles and through-space proximities of atoms, respectively. For carboxylic acids, the chemical shift of the carboxyl carbon can be a sensitive probe of its environment and conformation.[1]

  • Infrared (IR) Spectroscopy: The vibrational frequencies of the O-H and C=O bonds in the carboxylic acid group are sensitive to hydrogen bonding and conformation.[14][17]

  • X-ray Crystallography: This technique provides the definitive solid-state conformation of a molecule.[18][19][20] While the conformation in the crystalline state may not be identical to that in solution, it provides a crucial, experimentally determined low-energy structure. Crystal structures of adamantane carboxylic acid and related derivatives have been reported, revealing details of their packing and hydrogen bonding interactions.[4][21][22][23]

Computational Workflow

Computational chemistry offers a powerful means to explore the conformational landscape of molecules and to calculate key energetic parameters.[24][25][26][27]

G cluster_0 Computational Conformational Analysis Workflow start Initial 3D Structure Generation opt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) start->opt scan Potential Energy Surface (PES) Scan (Dihedral Angle Scan) opt->scan minima Identification of Local Minima (Conformers) scan->minima reopt Re-optimization of Conformers at a Higher Level of Theory minima->reopt freq Frequency Calculation (Thermodynamic Properties) reopt->freq boltzmann Boltzmann Analysis (Conformer Population) freq->boltzmann

A typical workflow for computational conformational analysis.

Step-by-Step Protocol for Computational Conformational Analysis using Gaussian:

  • Initial Structure Generation:

    • Build the 3D structure of this compound or adamantyl acetic acid using a molecular builder such as GaussView.

    • Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • Set up a geometry optimization calculation using a suitable level of theory, for example, Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.

    • This will find the nearest local energy minimum on the potential energy surface.

  • Potential Energy Surface (PES) Scan:

    • To explore the rotational barrier, perform a relaxed PES scan. Define the dihedral angle of interest (e.g., the C-C-C-C angle connecting the cage to the carboxyl group).

    • Scan this dihedral angle in increments (e.g., 10-15 degrees) over 360 degrees, allowing all other geometric parameters to relax at each step.[3][5]

  • Identification of Minima and Transition States:

    • Plot the energy as a function of the dihedral angle. The minima on this plot correspond to stable conformers, and the maxima correspond to transition states for rotation.

  • Refinement of Structures:

    • Take the geometries of the identified low-energy conformers from the PES scan and perform a full geometry optimization at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) for greater accuracy.

  • Frequency Calculations:

    • Perform frequency calculations on the optimized conformers to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Boltzmann Analysis:

    • Use the calculated Gibbs free energies to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution equation.

This computational protocol provides a systematic way to characterize the conformational preferences and rotational energetics of the two molecules.

Logical Relationship Diagram

G cluster_0 Molecular Scaffolds cluster_1 Conformational Properties cluster_2 Implications in Drug Design BCP Bicyclo[1.1.1]pentyl (BCP) - Smaller - More linear - Lower LogP Conformers Conformational Landscape - Rotational barrier - Preferred dihedral angles - Steric hindrance BCP->Conformers influences Adamantyl Adamantyl - Larger - More globular - Higher LogP Adamantyl->Conformers influences Properties Physicochemical & Pharmacokinetic Properties - Solubility - Metabolic stability - Permeability - Target binding Conformers->Properties determines

Influence of scaffold choice on conformational properties and drug design outcomes.

Conclusion and Future Perspectives

The choice between a BCP and an adamantyl scaffold as a bioisosteric replacement is a nuanced decision that requires careful consideration of their distinct steric and electronic properties. While adamantane offers a larger, more lipophilic and globular structure, BCP provides a smaller, more linear, and less lipophilic alternative. These differences directly translate into distinct conformational landscapes for the corresponding acetic acid derivatives, which in turn will impact their interactions with biological targets and their overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Future experimental work, particularly high-resolution NMR studies in solution and X-ray co-crystallography with target proteins, would provide invaluable data to further refine our understanding of the conformational behavior of these important scaffolds. Continued development of computational methods will also allow for more accurate predictions of their properties and their impact on drug efficacy. By leveraging the principles and methodologies outlined in this guide, researchers can make more informed decisions in the design of novel therapeutics with improved properties.

References

Acidity of Bicyclo[1.1.1]pentane Carboxylic Acids: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is paramount. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling bioisostere for para-substituted phenyl rings, offering a three-dimensional structure that can improve solubility, metabolic stability, and potency. A key physicochemical parameter governing a molecule's behavior in a biological system is its acidity, quantified by the pKa value. This guide provides an in-depth comparison of the acidity of bicyclo[1.1.1]pentane-1-carboxylic acid with other common cycloalkane carboxylic acids, supported by experimental data and a discussion of the underlying structural and electronic factors.

The Enhanced Acidity of a Strained Scaffold: A Comparative Analysis

The acidity of a carboxylic acid is a measure of the stability of its corresponding carboxylate anion. Factors that stabilize this anion, such as inductive effects and the hybridization of the alpha-carbon, lead to a stronger acid (lower pKa). The table below presents the experimental pKa values for a series of cycloalkane carboxylic acids.

CompoundCycloalkane RingpKa Value
Bicyclo[1.1.1]pentane-1-carboxylic acidBicyclo[1.1.1]pentane4.09[1]
Cyclopropanecarboxylic acidCyclopropane~4.83
Cyclobutanecarboxylic acidCyclobutane~4.79
Cyclopentanecarboxylic acidCyclopentane4.99[2]
Cyclohexanecarboxylic acidCyclohexane4.90[3]
Adamantane-1-carboxylic acidAdamantane~5.0 (predicted)

A clear trend emerges from this data: bicyclo[1.1.1]pentane-1-carboxylic acid is significantly more acidic than its monocyclic and other bridged-ring counterparts. This enhanced acidity is a direct consequence of the unique electronic structure of the BCP core.

The Role of s-Character and Inductive Effects

The acidity of bicyclo[1.1.1]pentane-1-carboxylic acid can be primarily attributed to the high degree of s-character in the hybrid orbitals of the bridgehead carbons. Due to the strained, cage-like structure of the BCP moiety, the orbitals of the bridgehead carbons that form the exocyclic bond to the carboxyl group have a greater proportion of s-orbital character compared to a typical sp³ hybridized carbon. This increased s-character has two important consequences:

  • Increased Electronegativity: Orbitals with higher s-character are held more closely to the nucleus, making the atom more electronegative. This increased electronegativity of the bridgehead carbon exerts a powerful electron-withdrawing inductive effect, stabilizing the negative charge of the carboxylate anion upon deprotonation.

  • Stabilization of the Conjugate Base: The electron-withdrawing nature of the BCP cage effectively disperses the negative charge of the carboxylate, making the conjugate base more stable and, therefore, the corresponding acid stronger.

In contrast, the alkyl groups of cyclobutane, cyclopentane, and cyclohexane carboxylic acids are generally electron-donating, which destabilizes the carboxylate anion and results in weaker acids (higher pKa values). While cyclopropane exhibits some enhanced acidity due to increased s-character in its C-H bonds, the effect is less pronounced than in the BCP system. Adamantane, a rigid but unstrained cage, behaves more like a typical bulky alkyl group in this context.

The relationship between the structure of the cycloalkane ring and the acidity of the corresponding carboxylic acid can be visualized as follows:

Acidity_Comparison cluster_bcp Bicyclo[1.1.1]pentane cluster_cyclo Monocyclic Alkanes cluster_adamantane Adamantane Bcp High Strain Increased s-character Strong -I effect Lower pKa (Stronger Acid) Lower pKa (Stronger Acid) Bcp->Lower pKa (Stronger Acid) Cyclo Low Strain Typical sp³ character Weak +I effect Higher pKa (Weaker Acid) Higher pKa (Weaker Acid) Cyclo->Higher pKa (Weaker Acid) Adam Strain-free Cage Typical sp³ character +I effect Adam->Higher pKa (Weaker Acid)

Caption: Relationship between cycloalkane structure and carboxylic acid acidity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa values presented in this guide are determined experimentally, most commonly through potentiometric titration. This is a highly accurate and reliable method for determining the acid dissociation constant.

Principle

A solution of the carboxylic acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the acid is half-neutralized, which corresponds to the midpoint of the steepest portion of the titration curve (the equivalence point).

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a standard solution of the carboxylic acid (e.g., 0.01 M) in high-purity water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will be specific to that solvent system.

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) for calibration of the pH meter.

  • Calibration of the pH Meter:

    • Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions. This ensures accurate pH measurements.

  • Titration Procedure:

    • Pipette a known volume (e.g., 25.00 mL) of the carboxylic acid solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Record the initial pH of the solution.

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly beyond the expected equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve. This can be done by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

    • The volume of NaOH at the equivalence point is the volume required to completely neutralize the acid.

    • The volume of NaOH at the half-equivalence point is half of the equivalence point volume.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

Titration_Workflow A Prepare Acid and Base Solutions B Calibrate pH Meter A->B C Titrate Acid with Base B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The acidity of bicyclo[1.1.1]pentane-1-carboxylic acid is a noteworthy feature that distinguishes it from other cycloalkane carboxylic acids. Its enhanced acidity, a consequence of the significant s-character of its bridgehead carbons, is an important consideration for medicinal chemists. Understanding this property is crucial when employing the BCP scaffold as a bioisosteric replacement, as the acidity of a functional group can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The reliable determination of pKa through potentiometric titration provides the essential data needed to guide rational drug design and optimize the performance of new therapeutic agents.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

The novel and structurally unique 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid is a valuable building block in modern drug discovery and materials science, prized for its role as a bioisostere for phenyl rings and its ability to impart unique three-dimensional character to molecules.[1][2] As with any specialized research chemical, ensuring its safe handling extends throughout its entire lifecycle, culminating in its proper and compliant disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and laboratory managers to safely manage and dispose of this compound and its associated waste streams, ensuring personnel safety and environmental protection.

Part 1: Core Hazard Assessment & Immediate Safety Protocols

Before any handling or disposal procedures begin, a thorough understanding of the compound's hazard profile is essential. While a complete, specific Safety Data Sheet (SDS) with disposal guidance is not always readily available for novel research chemicals, hazard classification data from suppliers provides a clear directive for safe handling.

Hazard Identification

This compound (CAS No. 131515-31-6) is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[3][4]

  • Serious Eye Irritation/Damage (H319/H318): Causes serious eye irritation, with some sources indicating a risk of serious eye damage.[3]

  • Respiratory Tract Irritation (H335): May cause respiratory irritation.[3][4]

  • Harmful if Swallowed (H302): Some suppliers indicate that the compound may be harmful if swallowed.

The bicyclo[1.1.1]pentane (BCP) core, despite its significant ring strain (approx. 66.6 kcal mol⁻¹), is generally kinetically inert and resistant to metabolic degradation, suggesting persistence in the environment if not disposed of correctly.[5] However, its strained nature warrants caution against mixing with unknown waste streams where reactive conditions could potentially initiate unintended ring-opening reactions.[6]

Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is the minimum requirement when handling this compound in any form (pure, in solution, or as waste):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield where splashing is possible.Protects against direct contact that can cause serious eye irritation or damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which is known to cause irritation.[3]
Body Protection Standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Use in a well-ventilated area is crucial. A certified chemical fume hood is required when handling the solid powder.Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[3][7]

Part 2: Spill Management Protocol

Accidental spills must be managed promptly and safely. The primary goal is to contain the spill, decontaminate the area, and package the resulting waste for proper disposal.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel not involved in the cleanup. Maximize ventilation, preferably within a chemical fume hood.[7]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE listed in Table 1.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a dry, inert absorbent material like sand, vermiculite, or a universal spill absorbent. Avoid raising dust.

    • For Liquid Spills (Solutions): Surround the spill with an absorbent barrier and then cover the spill with absorbent material.

  • Collect the Waste: Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Package Contaminated Materials: All materials used for cleanup (absorbents, wipes, gloves, etc.) must be placed in the same hazardous waste container.

  • Dispose of as Hazardous Waste: The sealed container must be labeled and disposed of according to the hazardous waste protocol outlined in Part 3.

Part 3: Waste Disposal Protocol

The disposal of this compound is governed by federal and local regulations for hazardous chemical waste.[8][9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[8]

The Cardinal Rule: Segregation and Collection

All waste containing this compound, whether it is surplus solid, dissolved in a solvent, or contaminated labware, must be collected as hazardous waste .

The disposal process follows a clear, logical workflow:

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Generation & Collection cluster_1 Step 2: Container Management cluster_2 Step 3: Storage & Pickup cluster_3 Critical Prohibitions WasteGen Waste Generated (Pure solid, solution, contaminated items) Segregation Segregate Waste (Is it mixed with other chemicals?) WasteGen->Segregation PureWaste Pure or Known Mixture (e.g., in a specific solvent) Segregation->PureWaste No UnknownMix Mixed with Incompatible or Unknown Chemicals? CONSULT EHS IMMEDIATELY Segregation->UnknownMix Yes Container Select Compatible, Leak-Proof Waste Container PureWaste->Container Labeling Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards Accumulation Start Date Container->Labeling SAA Store in Designated Satellite Accumulation Area (SAA) (Within the lab, under operator control) Labeling->SAA EHS Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company for Pickup SAA->EHS FinalDisposal Transport to a Certified Treatment, Storage, and Disposal Facility (TSDF) EHS->FinalDisposal Drain NO Drain Disposal Trash NO Trash Disposal

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedure

This detailed protocol ensures compliance with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.[10][11]

StepActionCausality & Scientific Integrity
1Waste Segregation Do not mix waste containing this compound with incompatible materials. As a carboxylic acid, it should be segregated from bases, strong oxidizing agents, and reactive chemicals. Keep solid and liquid waste streams separate.[12]
2Container Selection Choose a container that is chemically compatible (e.g., high-density polyethylene - HDPE) and has a secure, leak-proof screw cap. The container must be in good condition, free of cracks or deterioration.[9] This prevents leaks and reactions between the waste and its container.
3Proper Labeling The container must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name: "this compound" and list all other components of the mixture. Indicate the associated hazards (e.g., "Irritant").[12][13] This provides essential information for safe handling and final disposal, as required by law.
4Accumulation in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation. The SAA must be under the control of the laboratory personnel and should include secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[12] This complies with EPA regulations for the temporary storage of hazardous waste in laboratories.
5Arranging for Disposal Once the container is full, or before the maximum accumulation time set by your institution is reached, contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[8] Do not transport the waste yourself. Trained professionals must handle the transport to a certified Treatment, Storage, and Disposal Facility (TSDF).[11]

Part 4: Trustworthiness & Self-Validation

This disposal protocol is designed as a self-validating system grounded in established regulatory frameworks. Adherence to the principles of hazard identification, segregation, containment, and proper labeling forms the bedrock of safe laboratory practice as mandated by OSHA's Laboratory Standard (29 CFR § 1910.1450).[10][14] By treating all novel or specialized chemical waste as hazardous unless proven otherwise, laboratories can ensure a high level of safety and compliance, preventing environmental contamination and protecting personnel. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.

References

Personal protective equipment for handling 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

Welcome, fellow researchers. The novel scaffolds we work with, such as the bicyclo[1.1.1]pentane (BCP) motif, are at the forefront of medicinal chemistry, offering unique three-dimensional diversity. However, with innovation comes the responsibility of ensuring the highest safety standards in our laboratories. This guide provides a detailed operational plan for handling this compound, focusing on the practical application of personal protective equipment (PPE) and engineering controls to mitigate risks effectively. Our goal is to empower you with the knowledge to handle this compound with confidence and care.

Immediate Safety Briefing: Hazard Assessment

Before any handling, it is critical to understand the specific hazards associated with this compound. Based on GHS classifications, this compound presents the following primary risks:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation (H318/H319): Can cause serious eye irritation and potentially severe damage.[1][2]

  • Respiratory Irritation (H335): The dust or aerosol may cause irritation to the respiratory tract.[1][2]

As a fine powdered solid, the primary routes of exposure are inhalation of dust and direct contact with skin or eyes.[3] The operational protocols outlined below are designed to minimize these exposure pathways.

The Hierarchy of Controls: A Proactive Safety Framework

While this guide focuses on PPE, it's crucial to remember that PPE is the last line of defense. A robust safety plan incorporates the full hierarchy of controls.

cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

For this specific compound, elimination and substitution are not viable as it is the material of interest. Therefore, our focus is on robust Engineering Controls , clear Administrative Controls (like this SOP), and appropriate PPE .

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on the task-specific risks. Do not just wear gloves; understand why you're wearing a specific type of glove.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.[2][4]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required for all operations, including handling sealed containers.[5]

  • High-Risk Operations: When weighing the powder or when there is a significant risk of splashing (e.g., during transfers or solution preparation), a full-face shield must be worn in addition to chemical splash goggles.[5][6]

Hand Protection
  • Glove Selection: Chemical-resistant nitrile gloves are the standard for handling this compound in solid form and in solution.[6][7] Always check for signs of degradation or puncture before use.

  • Gloving Technique: When handling the solid powder, consider double-gloving to provide an extra layer of protection and facilitate clean removal of the outer, potentially contaminated layer.[8][9] Remember to remove gloves before leaving the work area to prevent the contamination of common surfaces like doorknobs and keyboards.[5]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory.[8][10]

  • Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory.[8][11]

  • Additional Protection: For larger quantities or tasks with a higher spill risk, a chemical-resistant apron over the lab coat provides an additional barrier.[9]

Respiratory Protection

Engineering controls are the primary method for preventing inhalation.[12]

  • Standard Operations: When handled inside a certified chemical fume hood or a ventilated balance enclosure, respiratory protection is typically not required.[8]

  • Contingency: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel during cleanup.[4]

PPE Summary Table
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Transporting/Storage Safety Glasses (minimum)Single Pair Nitrile GlovesLab CoatNot Required
Weighing Solid Powder Goggles & Face ShieldDouble Pair Nitrile GlovesLab CoatNot Required (in enclosure)
Preparing Solutions Goggles & Face ShieldSingle Pair Nitrile GlovesLab CoatNot Required (in fume hood)
Handling Solutions Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot Required (in fume hood)
Spill Cleanup (Small) Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat, ApronNot Required (if contained)
Spill Cleanup (Large) Goggles & Face ShieldHeavy-Duty Nitrile GlovesChemical Resistant SuitRequired (NIOSH-approved)

Operational Plans: Step-by-Step Guidance

Adherence to a standardized protocol is essential for reproducible science and unwavering safety.

Protocol 1: Weighing this compound (Solid)

Objective: To accurately weigh the solid compound while preventing dust generation and exposure.

Engineering Control: All weighing operations must be performed in a ventilated balance enclosure or a chemical fume hood.[8] Working on an open bench is strictly prohibited.

Step-by-Step Procedure:

  • Prepare Workspace: Cover the work surface within the enclosure with disposable bench paper.[13]

  • Don PPE: Wear the appropriate PPE as specified in the table above (Goggles, Face Shield, Double Gloves, Lab Coat).

  • Tare Container: Place a tared weigh boat or container on the balance inside the enclosure.[8]

  • Transfer Powder: Using a spatula, carefully transfer the powder from the stock bottle to the weigh boat. Perform this action slowly and close to the surface to minimize dust becoming airborne.[13] Avoid pouring directly from the bottle.[13]

  • Close Containers: Immediately close the primary stock container.[13]

  • Finalize Weighing: Once the desired mass is obtained, cover the weigh boat or container before removing it from the balance.

  • Decontaminate: Wipe the spatula with a solvent-wetted wipe. Dispose of the bench paper and outer gloves into a designated solid waste container.

  • Wash Hands: After removing all PPE, wash hands thoroughly with soap and water.[10]

cluster_workflow Workflow: Safe Weighing Protocol A 1. Prepare Workspace (Bench Paper in Hood) B 2. Don PPE (Goggles, Shield, Double Gloves) A->B C 3. Tare Container on Balance B->C D 4. Transfer Powder (Use Spatula, Minimize Dust) C->D E 5. Close Stock Container Immediately D->E F 6. Record Mass & Cover Weighed Sample E->F G 7. Decontaminate (Spatula, Gloves, Paper) F->G H 8. Doff PPE & Wash Hands G->H

Caption: Step-by-step workflow for safely weighing powdered chemicals.

Protocol 2: Preparing a Solution

Objective: To dissolve the weighed solid in a solvent safely within a controlled environment.

Engineering Control: This procedure must be performed in a certified chemical fume hood.[6][10]

Step-by-Step Procedure:

  • Don PPE: Wear appropriate PPE (Goggles, Gloves, Lab Coat).

  • Setup: Place a stir plate and the appropriate flask containing the solvent inside the fume hood.

  • Addition: Carefully add the weighed solid to the solvent. If adding to a stirring solvent, add it slowly to avoid splashing.

  • Rinsing: Rinse the weigh boat with a small amount of the solvent and add it to the flask to ensure a complete transfer.

  • Mixing: Allow the solution to mix until the solid is fully dissolved. Keep the container capped or covered to the extent possible.

  • Waste: Dispose of any contaminated materials (e.g., weigh boat, wipes) in the designated waste container within the fume hood.

Emergency and Disposal Plans

Preparation is key to mitigating the severity of an incident.

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15-20 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spills: For small spills (<100 mL or ~5g), absorb with a spill kit absorbent for acids. For larger spills, evacuate the area, alert personnel, and contact the institutional emergency response team.[4][6][10] Never attempt to clean a large spill alone.

cluster_1 Emergency Spill Response Spill Spill Occurs Assess Assess Size & Risk Spill->Assess Small Small Spill (<5g / 100mL) Assess->Small Large Large Spill Assess->Large No PPE_Spill Don Appropriate PPE (Goggles, Gloves, Apron) Small->PPE_Spill Yes Alert Alert Others & Evacuate Area Large->Alert Contact Contact Emergency Response Team Alert->Contact Contain Contain & Neutralize (Acid Spill Kit) PPE_Spill->Contain Cleanup Collect Residue for Chemical Waste Contain->Cleanup Decon Decontaminate Area Cleanup->Decon

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

Improper disposal is a serious compliance and safety violation.[10]

  • Segregation: All waste contaminated with this compound, including solids, solutions, and disposable labware, must be collected in a designated hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.

  • Disposal: Do not dispose of this chemical down the drain.[14] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed disposal company.

By integrating these safety protocols and operational plans into your daily workflow, you contribute to a culture of safety that protects not only yourself but your entire research community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.